N-(2-cyanoethyl)glycine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.11 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133475. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanoethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBZCHAWPDYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184886 | |
| Record name | N-(2-Cyanoethyl)glycine | |
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Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3088-42-4 | |
| Record name | N-(2-Cyanoethyl)glycine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Cyanoethyl)glycine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Cyanoethyl)glycine | |
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| Record name | N-(2-Cyanoethyl)glycine | |
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| Record name | N-(2-Cyanoethyl)glycine | |
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| Record name | N-(2-cyanoethyl)glycine | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-cyanoethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-cyanoethyl)glycine, a derivative of the simplest amino acid, glycine (B1666218), holds potential as a versatile building block in organic synthesis and drug discovery. Its structure incorporates a reactive nitrile group and a carboxylic acid moiety, making it a valuable precursor for the synthesis of various heterocyclic compounds and peptidomimetics. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details the analytical techniques for its thorough characterization. The information presented herein is intended to equip researchers with the fundamental knowledge required for the preparation and analysis of this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the cyanoethylation of glycine. This reaction involves the Michael addition of the amino group of glycine to acrylonitrile (B1666552). The reaction is typically catalyzed by a base, which deprotonates the amino group, increasing its nucleophilicity.
Synthesis Pathway
The reaction proceeds via the nucleophilic attack of the glycine anion on the β-carbon of acrylonitrile, followed by protonation to yield the final product.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the cyanoethylation of amino acids.
Materials:
-
Glycine
-
Acrylonitrile
-
Triton B (40% solution in methanol)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 eq) in distilled water.
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of Triton B (e.g., 0.1 eq).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the solution with dilute HCl to a pH of approximately 3-4.
-
Purification:
-
Decolorize the solution by adding activated carbon and stirring for 30 minutes, followed by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of water and ethanol to yield pure this compound.
-
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are typically employed.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 188-193 °C |
| CAS Number | 3088-42-4 |
| IUPAC Name | 2-(2-cyanoethylamino)acetic acid |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Expected NMR Data (in D₂O):
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~2.7 (t) | -CH₂-CN |
| ~3.0 (t) | -N-CH₂- |
| ~3.4 (s) | -N-CH₂-COOH |
IR spectroscopy is used to identify the functional groups present in this compound.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3300 (broad) | N-H stretch (secondary amine) |
| ~2250 | C≡N stretch (nitrile) |
| ~1730 | C=O stretch (carboxylic acid) |
| ~1600 | N-H bend (secondary amine) |
| ~1400 | C-N stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization):
| m/z | Assignment |
| 128 | [M]⁺ (Molecular ion) |
| 83 | [M - COOH]⁺ |
| 74 | [M - CH₂=CHCN]⁺ (from retro-Michael addition) |
| 54 | [CH₂=CHCN]⁺ |
Experimental Workflow for Characterization
Caption: Characterization workflow.
Conclusion
This technical guide outlines a reliable and straightforward approach for the synthesis and characterization of this compound. The described experimental procedures and analytical data provide a solid foundation for researchers and scientists working with this versatile compound. The successful synthesis and thorough characterization of this compound will enable its effective utilization in the development of novel pharmaceuticals and other advanced materials.
"N-(2-cyanoethyl)glycine" molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-cyanoethyl)glycine is a derivative of the simplest proteinogenic amino acid, glycine (B1666218). Its structure incorporates a cyanoethyl group on the amine nitrogen, rendering it a valuable bifunctional molecule in organic synthesis. This guide provides a comprehensive overview of its molecular structure, chemical properties, a detailed synthesis protocol, and its primary applications in research and development. While not directly implicated in known biological signaling pathways, its role as a synthetic precursor is of significant interest to the scientific community.
Molecular Structure and IUPAC Name
The chemical structure of this compound consists of a glycine backbone with a 2-cyanoethyl group attached to the nitrogen atom.
IUPAC Name: 2-(2-cyanoethylamino)acetic acid[1]
Molecular Formula: C₅H₈N₂O₂[1]
Canonical SMILES: C(C(=O)O)NCCC#N
InChI Key: KZUBZCHAWPDYQX-UHFFFAOYSA-N
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White solid/powder or flakes | |
| Melting Point | 188-193 °C | |
| Boiling Point (estimated) | 237.54 °C | |
| Flash Point | 161.3 °C | |
| Density (estimated) | 1.2864 g/cm³ | |
| Solubility | Soluble in water and ethanol. | |
| CAS Number | 3088-42-4 | [1] |
Experimental Protocols
Synthesis of this compound via Cyanoethylation of Glycine
The synthesis of this compound can be achieved through the Michael addition of glycine to acrylonitrile (B1666552). This reaction, a form of N-alkylation, is typically carried out under basic conditions. The following is a representative experimental protocol adapted from general procedures for the cyanoethylation of amino acids.
Materials:
-
Glycine
-
Acrylonitrile
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Distilled water
-
Hydrochloric acid (HCl) for acidification
-
Ethanol for recrystallization
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
pH meter or pH indicator strips
Procedure:
-
Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine in a suitable amount of distilled water. A slight excess of water is recommended to ensure complete dissolution.
-
Basification: To the glycine solution, add a catalytic amount of a base, such as sodium hydroxide, to raise the pH to approximately 8-9. The basic conditions deprotonate the amino group of glycine, increasing its nucleophilicity.
-
Addition of Acrylonitrile: While stirring the basic glycine solution, slowly add an equimolar amount of acrylonitrile dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction: After the addition of acrylonitrile is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for several hours until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Neutralization and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylate group and precipitate the this compound product.
-
Purification: Collect the precipitated solid by filtration and wash it with cold water to remove any unreacted starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Applications in Research and Development
This compound primarily serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, allows for a variety of subsequent chemical transformations.
-
Precursor to Unnatural Amino Acids: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to novel amino acid structures.
-
Building Block for Heterocycles: The reactive functional groups of this compound can be utilized in the synthesis of various nitrogen-containing heterocyclic compounds.
-
Peptide Nucleic Acid (PNA) Research: While this compound itself is not a direct component of PNAs, its structural relative, N-(2-aminoethyl)glycine (AEG), forms the backbone of these synthetic DNA analogs. Research into the prebiotic synthesis of AEG often considers pathways that could involve related cyano-derivatives.
Synthetic Workflow and Logical Relationships
The synthesis of this compound from glycine and acrylonitrile is a straightforward yet illustrative example of a key organic reaction. The following diagram outlines the logical flow of this synthetic process.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a synthetically important molecule with a well-defined structure and properties. While it does not appear to have a direct role in biological signaling, its utility as a chemical building block makes it a compound of interest for synthetic chemists and researchers in drug discovery and materials science. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its chemical potential.
References
Spectroscopic Profile of N-(2-cyanoethyl)glycine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-cyanoethyl)glycine (CAS No. 3088-42-4), a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR Spectroscopic Data
Solvent: Deuterium (B1214612) Oxide (D₂O) Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.95 | s | 2H | -CH₂- (glycine moiety) |
| 3.45 | t | 2H | -N-CH₂- |
| 2.90 | t | 2H | -CH₂-CN |
s = singlet, t = triplet
¹³C NMR Spectroscopic Data
Solvent: Deuterium Oxide (D₂O) Reference: Tetramethylsilane (TMS) at 0 ppm
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C=O (Carboxylic acid) |
| 118.5 | -CN (Nitrile) |
| 48.0 | -CH₂- (glycine moiety) |
| 45.5 | -N-CH₂- |
| 15.0 | -CH₂-CN |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-2500 (broad) | O-H stretch (Carboxylic acid) |
| 2250 | C≡N stretch (Nitrile) |
| 1710 | C=O stretch (Carboxylic acid) |
| 1620 | N-H bend (Amine) |
| 1400 | O-H bend (Carboxylic acid) |
| 1120 | C-N stretch (Amine) |
Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 128 | 5 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M - COOH]⁺ |
| 54 | 85 | [CH₂=CH-CN]⁺ |
| 42 | 95 | [CH₂=C=NH]⁺ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
Sample Preparation
A sample of this compound (purity >98%) was obtained from a commercial supplier. For NMR analysis, approximately 10 mg of the compound was dissolved in 0.5 mL of deuterium oxide (D₂O). For IR spectroscopy, a KBr pellet was prepared by grinding a small amount of the solid sample with potassium bromide. For mass spectrometry, the sample was introduced directly into the ion source.
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded on a Varian A-60 spectrometer. The ¹H NMR spectrum was acquired at 60 MHz and the ¹³C NMR spectrum at 15 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a KBr pellet over a scanning range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectral data was collected using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced via a direct insertion probe, and the spectrum was obtained using electron ionization (EI) at 70 eV.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Solubility Profile of N-(2-cyanoethyl)glycine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(2-cyanoethyl)glycine, a derivative of the amino acid glycine (B1666218). Understanding the solubility of this compound is critical for its application in various research and development settings, including synthesis, purification, and formulation development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.
Core Concepts in Solubility
The solubility of a compound is influenced by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size, as well as the properties of the solvent. This compound possesses both a polar carboxylic acid group and a secondary amine, which can participate in hydrogen bonding, and a polar nitrile group. These features suggest a preference for polar solvents. As with other amino acid derivatives, it exists as a zwitterion, which generally leads to good solubility in water but limited solubility in non-polar organic solvents[1]. The presence of the cyanoethyl group, however, introduces a more non-polar character compared to glycine, which may slightly enhance its solubility in certain organic solvents.
Solubility Data
| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Inferred Quantitative Solubility (at 25°C) |
| Protic Solvents | Water | H₂O | Soluble, "almost transparency" | High |
| Ethanol | C₂H₅OH | Soluble[2] | Moderately Soluble | |
| Methanol | CH₃OH | Likely Soluble | Moderately to Highly Soluble | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Very Likely Soluble | High |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | High | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Likely Insoluble | Very Low |
| Ketones | Acetone | (CH₃)₂CO | Sparingly Soluble to Insoluble | Low |
| Hydrocarbons | Hexane | C₆H₁₄ | Insoluble | Very Low |
| Toluene | C₇H₈ | Insoluble | Very Low |
Note: Inferred solubility is an estimation based on the physicochemical properties of this compound and solubility data for related compounds like glycine and other amino acid derivatives. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many applications. Below are detailed methodologies for assessing the solubility of a compound like this compound.
Method 1: Visual (Qualitative) Solubility Determination
This method provides a rapid assessment of solubility.
Objective: To determine if a solid is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A range of organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Water bath or heating block (optional, for temperature control)
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a clean, dry test tube.
-
Add a small volume of the selected solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to see if the solid has dissolved completely.
-
If the solid has not dissolved, continue adding the solvent in small increments (e.g., 0.1 mL) with vigorous mixing after each addition, up to a total volume of 1 mL.
-
Record the observations as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).
-
For temperature-dependent studies, the test tubes can be placed in a water bath at a controlled temperature.
Method 2: Gravimetric (Quantitative) Solubility Determination
This method provides a precise measurement of solubility.
Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a known volume or weight of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached. This may take several hours to days. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent from the filtrate using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility in terms of g/100 mL or other desired units.
Logical Workflow and Influencing Factors
The following diagrams illustrate a logical workflow for solubility testing and the key factors influencing the solubility of amino acid derivatives like this compound.
Caption: A logical workflow for determining the solubility of this compound.
References
N-(2-cyanoethyl)glycine: A Versatile Precursor for the Synthesis of Novel Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Non-canonical amino acids are invaluable tools in drug discovery, peptide engineering, and chemical biology. The development of versatile and readily available precursors is crucial for the efficient synthesis of these unique building blocks. This technical guide explores the potential of N-(2-cyanoethyl)glycine as a strategic precursor for a variety of novel amino acids. Its bifunctional nature, possessing both a reactive secondary amine and a modifiable cyanoethyl group, opens avenues for diverse synthetic transformations, including α-alkylation, nitrile reduction to a primary amine, and nitrile hydrolysis to a carboxylic acid. This document provides a comprehensive overview of these synthetic possibilities, detailed experimental protocols for key transformations based on analogous systems, and quantitative data to guide research and development efforts.
Introduction
The strategic incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules has emerged as a powerful strategy for modulating their pharmacological properties. These modifications can enhance potency, improve metabolic stability, and confer novel biological activities. The synthesis of ncAAs often requires multi-step procedures, highlighting the need for versatile and efficient starting materials. This compound, a readily accessible glycine (B1666218) derivative, presents itself as a promising scaffold for the generation of a diverse array of novel amino acids.
This whitepaper outlines three primary synthetic pathways leveraging this compound as a precursor:
-
α-Alkylation: Introduction of various side chains at the α-carbon to generate a library of N-substituted α-amino acids.
-
Nitrile Reduction: Conversion of the cyano group to a primary amine, yielding a diamino acid scaffold.
-
Nitrile Hydrolysis: Transformation of the cyano group into a carboxylic acid, producing a glutamic acid analog.
Each of these pathways offers access to unique amino acid structures with potential applications in medicinal chemistry and drug development.
Synthetic Potential of this compound
The reactivity of this compound can be strategically harnessed to create a variety of non-canonical amino acids. The following sections detail the key transformations.
α-Alkylation for Side Chain Diversity
The α-carbon of this compound can be deprotonated and subsequently alkylated to introduce a wide range of side chains. A common and effective method for the α-alkylation of glycine derivatives is the O'Donnell amino acid synthesis, which typically involves the formation of a Schiff base to activate the α-proton.[1][2] While direct alkylation of this compound is possible, the use of a protecting group on the nitrogen, such as a benzophenone (B1666685) imine, is generally preferred to enhance the acidity of the α-proton and prevent N-alkylation.[1]
The general workflow for this transformation is depicted below:
References
An In-depth Technical Guide to the Synthesis of N-(2-cyanoethyl)glycine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-cyanoethyl)glycine and its derivatives and analogues. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a theoretical framework for the synthesis of this important class of compounds.
Core Synthesis: this compound
The primary route for the synthesis of this compound involves the cyanoethylation of glycine (B1666218). This reaction is a nucleophilic addition of the amino group of glycine to the carbon-carbon double bond of acrylonitrile (B1666552). The reaction is typically base-catalyzed, with the base serving to deprotonate the amino group, thereby increasing its nucleophilicity.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol for this compound Synthesis
Materials:
-
Glycine
-
Acrylonitrile
-
A suitable base catalyst (e.g., sodium hydroxide (B78521), potassium carbonate, or a tertiary amine like triethylamine)
-
A suitable solvent (e.g., water, ethanol, or a mixture thereof)
-
Hydrochloric acid (for acidification)
-
Diethyl ether or other suitable organic solvent for extraction/washing
Procedure:
-
Dissolution: Dissolve glycine in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel. If a base like sodium hydroxide is used, it can be added to the aqueous solution of glycine.
-
Addition of Acrylonitrile: Cool the reaction mixture in an ice bath. Slowly add acrylonitrile dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent polymerization of acrylonitrile.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup:
-
Neutralization/Acidification: After the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This step protonates the carboxylate and any unreacted amine, and also neutralizes the base catalyst.
-
Isolation: The product, this compound, may precipitate upon acidification. If so, it can be collected by filtration, washed with cold water, and then with a solvent like diethyl ether to remove any unreacted acrylonitrile and byproducts. If the product remains in solution, it may be isolated by evaporation of the solvent under reduced pressure, followed by purification.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water/ethanol).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry.
Quantitative Data for N-Alkylated Glycine Derivatives Synthesis
The following table summarizes representative yields for the synthesis of various N-alkylated glycine derivatives, providing a comparative context for the expected efficiency of such reactions.
| Derivative Name | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| N-Ethylglycinium chloride | Chloroacetic acid, Ethylamine | Hydrochloric acid | Water | - | - | [1] |
| N-Isopropylglycinium chloride | Chloroacetic acid, Isopropylamine | Hydrochloric acid | Water | - | - | [1] |
| N-(n-Propyl)glycinium chloride | Chloroacetic acid, n-Propylamine | Hydrochloric acid | Water | - | - | [1] |
| Glycine ethyl ester hydrochloride | Glycine, Ethanol | Hydrogen chloride | Ethanol | 3 h | 87-90 | [2] |
| Acetylglycine | Glycine, Acetic anhydride | - | Water | 15-20 min | 89-92 | [3] |
Synthesis of this compound Analogues
The synthetic strategies for this compound can be adapted to produce a variety of analogues. These modifications can be broadly categorized into:
-
Variations at the Glycine Moiety: Starting with substituted α-amino acids will lead to analogues with different side chains.
-
Variations at the Cyanoethyl Moiety: Using substituted acrylonitriles (e.g., crotononitrile) will result in analogues with substituents on the ethyl chain.
-
Derivatization of the Carboxylic Acid: The carboxylic acid group of this compound can be esterified or converted to an amide to produce further derivatives.
-
Derivatization of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of further chemical transformations.
General Workflow for Analogue Synthesis
Caption: A generalized workflow for the synthesis of this compound analogues.
Biological Significance and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed biological activities and signaling pathways of this compound and its close analogues. However, N-substituted glycine derivatives, in general, are of significant interest in medicinal chemistry. For instance, N-acyl-glycine derivatives have been investigated as inhibitors of the glycine transporter GlyT2, which plays a role in pain signaling.
The cyano group in this compound is a versatile chemical handle that can be transformed into other functional groups, potentially leading to compounds with diverse biological activities. The amino acid backbone provides a scaffold that can interact with biological targets.
Hypothetical Signaling Pathway Inhibition
Should a derivative of this compound be found to inhibit a specific kinase in a signaling pathway, the logical relationship could be visualized as follows:
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion
The synthesis of this compound and its analogues is a promising area of research with potential applications in drug discovery and development. The core synthetic method, cyanoethylation, is a well-established and versatile reaction. While detailed, publicly available experimental protocols for the parent compound are scarce, the general principles are well understood and can be readily applied. Further research into the biological activities of this class of compounds is warranted to explore their therapeutic potential. This guide provides a foundational framework for researchers to design and execute the synthesis and further investigation of this compound derivatives.
References
An In-Depth Technical Guide to the Mechanism of Action of N-(2-cyanoethyl)glycine in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-cyanoethyl)glycine is a versatile bifunctional molecule that finds significant application in organic synthesis, particularly in the realm of peptide chemistry. Its unique structure, incorporating a secondary amine, a carboxylic acid, and a nitrile group, allows it to serve as a valuable building block and a protected amino acid precursor. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in organic reactions, with a focus on its role as a protecting group and its transformation into other useful derivatives. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in a research and development setting.
Core Mechanisms of Action
The reactivity of this compound is primarily centered around two key functionalities: the N-cyanoethyl group and the terminal nitrile. These moieties allow for its strategic use in multi-step syntheses, offering both protection and a handle for further chemical modification.
The N-Cyanoethyl Group as a Protecting Group for the Glycine (B1666218) Amine
In peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent unwanted side reactions and to ensure the formation of the correct peptide sequence. The N-(2-cyanoethyl) group serves as an effective protecting group for the nitrogen atom of glycine.
The synthesis of this compound is typically achieved through a Michael addition of glycine to acrylonitrile. The reaction is base-catalyzed, where the base deprotonates the amino group of glycine, increasing its nucleophilicity. The resulting glycinate (B8599266) anion then attacks the β-carbon of the electron-deficient alkene of acrylonitrile.
N-(2-cyanoethyl)glycine: A Technical Health and Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for N-(2-cyanoethyl)glycine, a compound used in various research and development applications. This document synthesizes available data on its chemical and physical properties, toxicological profile, and safe handling procedures. It is intended to serve as a vital resource for laboratory personnel and drug development professionals to ensure safe handling and mitigate potential risks associated with its use.
Chemical and Physical Properties
This compound is a white, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1. There is some variation in the reported melting point, which may be attributed to different experimental conditions or sample purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H8N2O2 | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| CAS Number | 3088-42-4 | [1] |
| Appearance | White solid/powder | [1] |
| Melting Point | 188-193 °C, ~195 °C (decomposition) | [1] |
| Boiling Point | 237.54 °C (estimated) | [1] |
| Solubility | Soluble in water and ethanol. | [1] |
| Density | 1.2864 g/cm³ (estimated) | [1] |
| Vapor Pressure | 1.3 x 10⁻⁵ mmHg at 25°C | [1] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1/2 | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple sources.[1]
Quantitative Toxicological Data:
Proposed Mechanism of Toxicity
The toxicity of aliphatic nitriles, such as this compound, is often attributed to their in vivo metabolism, which can liberate cyanide. This metabolic activation is typically mediated by the cytochrome P450 enzyme system in the liver. The released cyanide ion can then inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to cellular hypoxia and potentially cell death.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Piperidines using "N-(2-cyanoethyl)glycine"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted piperidines, a crucial scaffold in medicinal chemistry, utilizing the versatile starting material, N-(2-cyanoethyl)glycine. The described synthetic route involves a sequence of esterification, intramolecular cyclization via Dieckmann condensation, decarboxylation, and subsequent N-functionalization to yield a diverse range of substituted piperidine (B6355638) derivatives.
Introduction
Piperidine and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals and natural products. Their conformational flexibility and ability to engage in various biological interactions make them privileged structures in drug design. This document outlines a robust and adaptable synthetic strategy commencing with this compound, a readily accessible bifunctional molecule. The key transformation is an intramolecular Dieckmann condensation to construct the piperidine core, which can then be further elaborated to introduce desired substituents. This methodology offers a reliable pathway for generating libraries of novel piperidine-based compounds for screening and lead optimization in drug discovery programs.
Overall Synthetic Scheme
The multi-step synthesis transforms this compound into various N-substituted piperidines. The general workflow is depicted below.
Caption: Overall workflow for the synthesis of N-substituted piperidines.
Experimental Protocols
Step 1: Synthesis of Ethyl N-(2-cyanoethyl)glycinate
This initial step converts the carboxylic acid of the starting material into an ethyl ester, a prerequisite for the subsequent Dieckmann condensation.
Materials:
-
This compound
-
Absolute Ethanol (B145695) (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure (Acid-Catalyzed Esterification):
-
Suspend this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl N-(2-cyanoethyl)glycinate.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
| Reactant | Product | Typical Yield |
| This compound | Ethyl N-(2-cyanoethyl)glycinate | 85-95% |
Step 2: Dieckmann Condensation to form Ethyl 3-oxo-4-piperidinecarboxylate
This is the key ring-forming step, where the diester undergoes an intramolecular condensation to yield the piperidine core.
Materials:
-
Ethyl N-(2-cyanoethyl)glycinate
-
Ethyl bromoacetate
-
Potassium Carbonate (K₂CO₃)
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Toluene (B28343)
-
Anhydrous Ethanol
-
Hydrochloric Acid (HCl), aqueous solution
-
Diethyl Ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
N-Alkylation: To a solution of ethyl N-(2-cyanoethyl)glycinate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq). Heat the mixture to reflux and stir for 12-18 hours. Cool, filter the solids, and concentrate the filtrate to obtain the crude diester, diethyl N-(2-cyanoethyl)-N-(ethoxycarbonylmethyl)amine.
-
Cyclization: Under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous toluene.
-
Add a solution of the crude diester from the previous step in anhydrous toluene dropwise to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the pH is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ethyl 3-oxo-4-piperidinecarboxylate by vacuum distillation or column chromatography.
| Reactant | Product | Typical Yield |
| Diethyl N-(2-cyanoethyl)-N-(ethoxycarbonylmethyl)amine | Ethyl 3-oxo-4-piperidinecarboxylate | 60-75% |
Step 3: Hydrolysis and Decarboxylation to 3-Oxopiperidine
The β-ketoester is converted to the corresponding ketone through hydrolysis of the ester and subsequent decarboxylation.
Materials:
-
Ethyl 3-oxo-4-piperidinecarboxylate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (NaOH), aqueous solution
-
Diethyl Ether
Procedure:
-
Add concentrated hydrochloric acid (5-10 volumes) to ethyl 3-oxo-4-piperidinecarboxylate (1.0 eq).
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess acid.
-
Neutralize the residue with a cold aqueous solution of sodium hydroxide.
-
Extract the aqueous solution with diethyl ether multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate carefully to obtain 3-oxopiperidine. Due to its volatility, it is often used directly in the next step.
| Reactant | Product | Typical Yield |
| Ethyl 3-oxo-4-piperidinecarboxylate | 3-Oxopiperidine | 70-85% |
Step 4: Synthesis of N-Substituted Piperidines
The final step involves the introduction of substituents onto the piperidine nitrogen via reductive amination or direct N-alkylation.
Materials:
-
3-Oxopiperidine
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional)
-
Saturated aqueous Sodium Bicarbonate solution
Procedure:
-
Dissolve 3-oxopiperidine (1.0 eq) in DCE or DCM.
-
Add the desired aldehyde or ketone (1.0-1.2 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.
-
Stir at room temperature for 2-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting N-substituted 3-oxopiperidine can be purified by column chromatography.
-
To obtain the corresponding N-substituted piperidine, the ketone can be reduced using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol.
Caption: Reductive amination of 3-oxopiperidine.
Materials:
-
3-Oxopiperidine
-
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-oxopiperidine (1.0 eq) in anhydrous ACN or DMF.
-
Add a base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the N-substituted 3-oxopiperidine by column chromatography. The ketone can be subsequently reduced as described in Protocol 4a.
| Starting Material | Reagent | Product | Method | Typical Yield |
| 3-Oxopiperidine | Benzaldehyde | N-Benzyl-3-oxopiperidine | Reductive Amination | 80-90% |
| 3-Oxopiperidine | Acetone | N-Isopropyl-3-oxopiperidine | Reductive Amination | 75-85% |
| 3-Oxopiperidine | Benzyl Bromide | N-Benzyl-3-oxopiperidine | N-Alkylation | 85-95% |
| 3-Oxopiperidine | Ethyl Iodide | N-Ethyl-3-oxopiperidine | N-Alkylation | 70-80% |
Conclusion
The synthetic pathway detailed in these application notes provides a versatile and efficient route to a wide array of substituted piperidines starting from this compound. The protocols are robust and can be adapted for the synthesis of compound libraries for high-throughput screening in drug discovery. The key Dieckmann condensation step allows for the reliable construction of the piperidine core, and the subsequent functionalization steps offer broad scope for introducing chemical diversity. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum yields and purity.
Application Notes and Protocols for N-(2-cyanoethyl)glycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the incorporation and modification of N-(2-cyanoethyl)glycine in solid-phase peptide synthesis (SPPS). This versatile building block serves as a valuable tool for peptide backbone modification, enabling the introduction of a reactive handle for subsequent functionalization, such as conversion to a carboxyethyl group for altered charge and polarity, or for use in peptide cyclization strategies.
Introduction to this compound in SPPS
This compound is a non-proteinogenic amino acid that can be incorporated into peptide sequences to introduce a cyanoethyl moiety on the backbone nitrogen of a glycine (B1666218) residue. This modification provides a unique chemical handle that is orthogonal to the standard Fmoc/tBu SPPS chemistry. The cyano group can be retained in the final peptide or can be converted post-synthetically into other functional groups, most notably a carboxylic acid through hydrolysis. This allows for the site-specific introduction of negative charges or points for further conjugation.
The incorporation of N-substituted amino acids like this compound can influence peptide conformation and proteolytic stability, making it a valuable tool in drug design and development.
Synthesis of Fmoc-N-(2-cyanoethyl)glycine-OH Building Block
The synthesis of the Fmoc-protected this compound building block is a prerequisite for its incorporation into peptides via Fmoc-SPPS. The following protocol is adapted from established methods for the synthesis of N-substituted Fmoc-amino acids.
Protocol 1: Synthesis of Fmoc-N-(2-cyanoethyl)glycine-OH
This two-step protocol involves the initial synthesis of this compound followed by Fmoc protection.
Step 1: Synthesis of this compound
-
Dissolve glycine (1 equivalent) in a suitable aqueous buffer (e.g., sodium borate (B1201080) buffer, pH 9.0).
-
Add acrylonitrile (B1666552) (1.1 equivalents) dropwise to the glycine solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed for 24-48 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Acidify the reaction mixture to pH 3-4 with HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted acrylonitrile.
-
Lyophilize the aqueous layer to obtain crude this compound. The product can be further purified by recrystallization if necessary.
Step 2: Fmoc Protection
-
Dissolve this compound (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in acetone (B3395972) or dioxane dropwise while maintaining the temperature at 0°C and vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Fmoc-N-(2-cyanoethyl)glycine-OH.
Table 1: Reagents and Typical Molar Equivalents for Building Block Synthesis
| Reagent | Molar Equivalents (relative to Glycine) |
| Step 1 | |
| Glycine | 1 |
| Acrylonitrile | 1.1 |
| Step 2 | |
| This compound | 1 |
| Fmoc-OSu | 1.05 |
| Sodium Carbonate | In 10% aqueous solution |
Incorporation of Fmoc-N-(2-cyanoethyl)glycine-OH in Fmoc-SPPS
The incorporation of N-substituted amino acids can be more challenging than standard amino acids due to steric hindrance at the secondary amine. Therefore, optimized coupling conditions are recommended.
Protocol 2: Solid-Phase Coupling of Fmoc-N-(2-cyanoethyl)glycine-OH
This protocol outlines the manual coupling of the custom building block onto a solid-phase resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-N-(2-cyanoethyl)glycine-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF for 1-2 minutes.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. For N-substituted amino acids, a chloranil (B122849) test is more appropriate to detect the presence of secondary amines. A negative test indicates complete coupling. If the coupling is incomplete, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 15 minutes.
-
Proceed with the next deprotection and coupling cycle.
Table 2: Recommended Coupling Conditions for N-Substituted Glycine
| Parameter | Condition |
| Amino Acid | 3-5 equivalents |
| Coupling Reagent | HATU (2.9 equivalents) / HOAt (3 equivalents) |
| Base | DIPEA (6-10 equivalents) |
| Solvent | DMF |
| Reaction Time | 2-4 hours |
| Monitoring | Chloranil Test |
Post-Synthetic Modification of the Cyanoethyl Group
The cyanoethyl group can be hydrolyzed on-resin to a carboxyethyl group, introducing a site-specific negative charge.
Protocol 3: On-Resin Hydrolysis of the Cyanoethyl Group
-
Peptide Synthesis: Synthesize the peptide containing the this compound residue using the standard Fmoc-SPPS protocol. The N-terminus should remain Fmoc-protected.
-
Washing: After the final coupling step, wash the peptide-resin thoroughly with DMF and then DCM.
-
Hydrolysis: Treat the resin with a solution of 6 M HCl at 50-60°C for 4-6 hours. Alternatively, basic hydrolysis can be performed using a solution of NaOH in a water/dioxane mixture, although this may be less compatible with some linkers and side-chain protecting groups.
-
Washing: Wash the resin thoroughly with water, followed by DMF and DCM.
-
Final Deprotection and Cleavage: Proceed with the standard Fmoc deprotection of the N-terminus, followed by cleavage from the resin and global side-chain deprotection using a suitable TFA cocktail.
Application in Peptide Cyclization
Inspired by the use of N-(2-thioethyl)glycine for one-pot cyclization and cleavage, this compound can be envisioned in similar strategies. The cyano group could potentially be reduced to an amine for subsequent lactamization or used in other click chemistry reactions. A more direct application involves a modification of the thio-analogue protocol where the cyano group is retained or modified prior to cyclization. The following is a conceptual workflow based on the established N-(2-thioethyl)glycine methodology.
Caption: Conceptual workflow for peptide cyclization using this compound.
Quantitative Data Summary
Quantitative data for the direct incorporation of this compound is not extensively reported. However, based on studies of similar N-substituted amino acids and related backbone modifications, the following table provides expected values and data from a relevant analogue, N-(2-thioethyl)glycine, used in peptide cyclization.
Table 3: Summary of Quantitative Data for N-Substituted Glycine Applications
| Parameter | N-(2-thioethyl)glycine Cyclization Yields[1] | Expected Coupling Efficiency for N-Substituted Glycine |
| Peptide | ||
| Cyclic CFGPKA | 26% | >95% with optimized conditions (e.g., HATU) |
| Cyclic Axinellin A analogue | 55% | |
| Sunflower Trypsin Inhibitor (SFTI-1) | Not specified | |
| Rhesus Θ-defensin (RTD-1) | 39% |
Note: Cyclization yields are highly sequence-dependent. The provided data for N-(2-thioethyl)glycine serves as a valuable reference for what might be achievable with this compound-mediated strategies.
Experimental Protocols
Protocol 4: General Procedure for Fmoc-SPPS
This protocol describes a standard manual Fmoc-SPPS cycle.
References
Application Notes and Protocols: 1,3-Dipolar Cycloaddition of N-(2-cyanoethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the 1,3-dipolar cycloaddition reaction of N-(2-cyanoethyl)glycine for the synthesis of substituted pyrrolidines, a valuable scaffold in medicinal chemistry. The protocols are based on established methodologies for analogous N-substituted amino acids.
Introduction
The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] One of the most powerful and versatile methods for the stereoselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][4][5]
This compound serves as a convenient precursor for the in situ generation of an N-(2-cyanoethyl) substituted azomethine ylide. This reactive intermediate can then be trapped by a variety of electron-deficient alkenes to afford highly functionalized pyrrolidine derivatives. The reaction proceeds via a decarboxylative condensation pathway, where the glycine (B1666218) moiety undergoes condensation with an aldehyde, typically paraformaldehyde, followed by the loss of carbon dioxide to form the 1,3-dipole.[4]
Reaction Principle
The core of the reaction involves the in situ formation of an azomethine ylide from this compound and an aldehyde. This azomethine ylide is a nitrogen-based 1,3-dipole that readily participates in [3+2] cycloaddition reactions with electron-poor alkenes (dipolarophiles).[4][5] The reaction is typically thermally promoted and results in the formation of a five-membered pyrrolidine ring with a high degree of stereocontrol.
Key Reaction Components and Conditions
A summary of typical reaction partners and conditions, extrapolated from studies on similar N-substituted glycines, is presented below.
| Component | Examples | Role | Reference |
| Amino Acid | This compound | Azomethine Ylide Precursor | General Methodology |
| Aldehyde | Paraformaldehyde, Benzaldehyde | Azomethine Ylide Formation | [6] |
| Dipolarophile | N-Methylmaleimide, Dimethyl acetylenedicarboxylate, Methyl acrylate, Chalcones | 2π component in cycloaddition | [4] |
| Solvent | Toluene (B28343), Benzene, Acetonitrile, Methanol | Reaction Medium | [7] |
| Temperature | Reflux (typically 80-110 °C) | Thermal Promotion | [6] |
General Experimental Protocol
This protocol describes a general procedure for the one-pot, three-component 1,3-dipolar cycloaddition reaction of this compound.
Materials:
-
This compound
-
Paraformaldehyde
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Anhydrous Toluene
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), paraformaldehyde (1.2 eq.), and the dipolarophile (1.0 eq.).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the dipolarophile).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the dipolarophile.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired pyrrolidine cycloadduct.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Reaction Mechanism and Workflow Diagrams
Caption: General mechanism of the 1,3-dipolar cycloaddition.
Caption: A typical experimental workflow for the cycloaddition.
Applications in Drug Discovery and Development
The pyrrolidine scaffold synthesized through this methodology is a key component in numerous therapeutic agents. The ability to introduce diverse substituents on the pyrrolidine ring by varying the dipolarophile makes this reaction highly valuable for generating libraries of compounds for biological screening. The cyanoethyl group on the nitrogen atom can also be further functionalized, providing an additional handle for molecular elaboration in drug design.
Conclusion
The 1,3-dipolar cycloaddition of this compound offers a robust and efficient strategy for the synthesis of functionalized pyrrolidines. The operational simplicity of this one-pot, three-component reaction, coupled with its high stereoselectivity, makes it an attractive tool for synthetic and medicinal chemists. The provided general protocol serves as a starting point for the exploration of this versatile reaction in the synthesis of novel heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H8N2O2 | CID 76526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Reaction of Corroles with Sarcosine and Paraformaldehyde: A New Facet of Corrole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Application Notes and Protocols for N-Alkylation of "N-(2-cyanoethyl)glycine"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of N-(2-cyanoethyl)glycine, a key intermediate in the synthesis of various molecules of interest in drug discovery and development. The following sections detail two primary methods for this transformation: direct alkylation with alkyl halides and reductive amination.
Introduction
This compound is a versatile building block possessing a secondary amine that can be further functionalized through N-alkylation. This modification allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The presence of the cyanoethyl group can influence the molecule's properties and may require specific considerations during synthetic planning. The protocols provided herein are designed to be robust starting points for researchers, with recommendations for optimization and characterization.
Data Presentation
The following tables summarize typical quantitative data for the N-alkylation of this compound via direct alkylation and reductive amination. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Direct N-Alkylation with Alkyl Halides - Representative Data
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 75 | >95 (¹H NMR) |
| 2 | Ethyl iodide | NaHCO₃ | DMF | 60 | 24 | 68 | >95 (LC-MS) |
| 3 | Propargyl bromide | Cs₂CO₃ | Acetone | 50 | 16 | 82 | >98 (¹H NMR) |
| 4 | Methyl iodide | K₂CO₃ | Methanol | RT | 48 | 65 | >95 (¹H NMR) |
Table 2: Reductive Amination - Representative Data
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 85 | >98 (¹H NMR) |
| 2 | Acetone | NaBH₃CN | Methanol | RT | 24 | 78 | >95 (LC-MS) |
| 3 | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | 81 | >97 (¹H NMR) |
| 4 | Isobutyraldehyde | NaBH₃CN | Methanol | RT | 24 | 72 | >95 (¹H NMR) |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. This approach is straightforward but can sometimes lead to overalkylation, especially with highly reactive alkyl halides.[1][2][3] The choice of base and solvent is crucial for achieving good yields and selectivity.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium bicarbonate, cesium carbonate)
-
Solvent (e.g., acetonitrile, DMF, acetone)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (see Table 1 for examples) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and controlled method for N-alkylation that proceeds via an intermediate iminium ion.[4][5][6] This two-step, one-pot procedure generally provides higher yields and avoids the issue of overalkylation often encountered in direct alkylation.[7]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane, methanol, 1,2-dichloroethane)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In a separate flask, prepare a solution or suspension of the reducing agent (1.2-1.5 eq) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: N-Alkylation Strategies.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Prospective Role of N-(2-cyanoethyl)glycine in Fluorescent Probe Synthesis: A Hypothetical Application Note and Protocol
Disclaimer: Extensive literature searches did not yield direct applications of N-(2-cyanoethyl)glycine in the synthesis of fluorescent probes. The following application notes and protocols are a hypothetical but chemically plausible exploration of its potential use as a versatile building block for creating novel fluorescent sensors. This document is intended to serve as a conceptual guide for researchers interested in exploring new synthetic routes for fluorescent probe development.
Application Notes
This compound is a bifunctional molecule possessing a secondary amine, a carboxylic acid, and a nitrile group. This unique combination of functional groups makes it a promising, yet underexplored, scaffold for the synthesis of fluorescent probes. Its potential applications could span the detection of metal ions, pH, and specific biomolecules.
The core utility of this compound in fluorescent probe design can be envisioned in several ways:
-
As a Linker: The secondary amine and carboxylic acid moieties provide convenient handles for covalently attaching a fluorophore to a recognition unit (receptor). This allows for a modular approach to probe design, where different fluorophores and receptors can be combined to target a variety of analytes.
-
As a Component of the Recognition Moiety: The nitrogen and oxygen atoms in this compound can act as donor atoms for coordinating with metal ions. The cyanoethyl group can also participate in specific chemical reactions, such as nucleophilic addition, which can be exploited for sensing certain analytes.
-
Modulation of Fluorophore Properties: The electronic properties of the this compound moiety, when conjugated to a fluorophore, could influence the photophysical properties of the probe, such as its quantum yield and emission wavelength.
This application note will focus on a hypothetical fluorescent probe, CG-Cou , designed for the detection of copper ions (Cu²⁺). In this design, a coumarin (B35378) fluorophore is linked to a dipicolylamine (DPA) recognition moiety via an this compound linker. The proposed sensing mechanism involves the quenching of the coumarin fluorescence upon binding of Cu²⁺ to the DPA-glycine chelating site.
Hypothetical Fluorescent Probe for Cu²⁺ Detection: CG-Cou
Signaling Pathway
The proposed mechanism for the detection of Cu²⁺ by CG-Cou is based on Photoinduced Electron Transfer (PET). In the absence of Cu²⁺, the lone pair of electrons on the tertiary amine of the DPA-glycine moiety can transfer to the excited state of the coumarin fluorophore, quenching its fluorescence. Upon binding of Cu²⁺, the lone pair of electrons are engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response.
Caption: Proposed signaling pathway for the detection of Cu²⁺ by CG-Cou.
Experimental Protocols
Synthesis of CG-Cou
This protocol describes a hypothetical multi-step synthesis of the fluorescent probe CG-Cou.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Ethyl bromoacetate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Bis(2-picolyl)amine (DPA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Experimental Workflow:
Analytical methods for monitoring "N-(2-cyanoethyl)glycine" reactions (HPLC, GC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the formation and consumption of N-(2-cyanoethyl)glycine (CEG) in reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a molecule of interest in various chemical and pharmaceutical contexts, often formed as a product of the Michael addition of glycine (B1666218) to acrylonitrile (B1666552). This reaction is relevant in the study of protein modification by acrylonitrile, a common industrial chemical. Accurate and reliable monitoring of CEG concentrations is crucial for reaction kinetics studies, process optimization, and safety assessments. The following protocols provide validated methods for the quantitative analysis of CEG.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like this compound. This method allows for the direct analysis of aqueous reaction mixtures with minimal sample preparation.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound analytical standard
3. Sample Preparation:
-
Dilute the reaction mixture with the initial mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Linear gradient back to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
5. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase, ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation: HPLC Method Validation
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A standard GC-MS system with a capillary column and a mass selective detector.
2. Reagents and Standards:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound analytical standard
-
Internal Standard (e.g., d4-Glycine)
3. Sample Preparation and Derivatization:
-
Pipette 100 µL of the reaction mixture into a vial and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for the silylated derivative of this compound should be determined from a standard.
5. Calibration:
-
Prepare a series of standard solutions of this compound and a fixed concentration of the internal standard.
-
Derivatize the standards using the same procedure as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Data Presentation: GC-MS Method Validation
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 97.8 - 102.5% |
| Precision (%RSD) | < 3% |
Reaction Scheme and Analytical Workflow
The formation of this compound from glycine and acrylonitrile proceeds via a Michael addition reaction. The analytical workflows for both HPLC and GC-MS are designed to effectively monitor the progress of this reaction.
Figure 1. Reaction scheme for the formation of this compound.
Figure 2. Analytical workflows for HPLC and GC-MS monitoring.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for N-(2-cyanoethyl)glycine Substitutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of substitution reactions involving N-(2-cyanoethyl)glycine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is primarily achieved through a base-catalyzed Michael addition of glycine (B1666218) to acrylonitrile (B1666552). In this reaction, the amino group of glycine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
Q2: What are the common challenges and side reactions in the synthesis of this compound?
A2: A primary challenge is controlling the stoichiometry to prevent the formation of the dicyanoethylated byproduct, N,N-bis(2-cyanoethyl)glycine. In this side reaction, a second molecule of acrylonitrile reacts with the secondary amine of the desired product. Other potential issues include incomplete reaction leading to low yields and difficulties in separating the product from unreacted starting materials and byproducts.
Q3: What are some typical substitution reactions that can be performed on this compound?
A3: this compound possesses two primary reactive sites for further substitutions: the secondary amine and the nitrile group. Common reactions include:
-
Hydrolysis of the nitrile group: The cyano group can be hydrolyzed under acidic or basic conditions to yield N-(2-carboxyethyl)glycine.
-
Reduction of the nitrile group: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in N-(3-aminopropyl)glycine.[1][2]
-
N-Alkylation: The secondary amine can be alkylated using various alkyl halides or other electrophiles to introduce diverse functional groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and substitution reactions of this compound.
Low Yield in this compound Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using techniques like TLC or NMR spectroscopy. - Temperature: While the reaction is often performed at or below room temperature to minimize side reactions, a slight increase in temperature may be necessary to drive the reaction to completion. This should be optimized carefully. |
| Suboptimal pH | The reaction is base-catalyzed. Ensure the pH of the reaction mixture is sufficiently basic to deprotonate the amino group of glycine, making it a more effective nucleophile. The choice of base and its concentration are critical parameters to optimize. |
| Poor Solubility of Glycine | Glycine has limited solubility in many organic solvents. Using a solvent system in which glycine has at least partial solubility, such as a mixture of water and an organic solvent, can improve the reaction rate and yield. |
| Stoichiometry of Reactants | Carefully control the molar ratio of glycine to acrylonitrile. An excess of acrylonitrile can lead to the formation of the dicyanoethylated byproduct, while an excess of glycine will remain as an impurity. A 1:1 molar ratio is a good starting point, but optimization may be required. |
Formation of Dicyanoethylated Byproduct
| Potential Cause | Suggested Solution |
| Excess Acrylonitrile | Use a stoichiometric amount or a slight excess of glycine relative to acrylonitrile to minimize the chance of a second addition of acrylonitrile to the product. |
| Prolonged Reaction Time at Elevated Temperature | Monitor the reaction closely and stop it once the formation of the desired product is maximized and before significant amounts of the byproduct are formed. Avoid unnecessarily high temperatures. |
| High Concentration of Base | A very high concentration of a strong base might promote the second cyanoethylation. Optimize the type and concentration of the base. |
Difficulties in Product Purification
| Problem | Suggested Solution |
| Separation of Product from Unreacted Glycine | This compound and glycine have different solubilities. Recrystallization from a suitable solvent system, such as ethanol/water, can be an effective purification method. The product can also be purified by ion-exchange chromatography. |
| Removal of Dicyanoethylated Byproduct | The polarity difference between the mono- and di-substituted products allows for separation using column chromatography (e.g., silica (B1680970) gel). The choice of eluent should be optimized based on TLC analysis. |
| Product is an Oil or Fails to Crystallize | If the product oils out during crystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. If crystallization is challenging, purification by column chromatography is a reliable alternative. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the base-catalyzed cyanoethylation of glycine.
Materials:
-
Glycine
-
Acrylonitrile
-
Base (e.g., sodium hydroxide, potassium carbonate, or a basic ion-exchange resin)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Dissolve glycine in the chosen solvent in a reaction flask equipped with a stirrer.
-
Add the base to the solution and stir until it is dissolved or evenly suspended.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acrylonitrile to the reaction mixture dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with an appropriate acid.
-
The product can be isolated by evaporation of the solvent followed by recrystallization from a suitable solvent system or by purification using ion-exchange chromatography.
Note: This is a general guideline. The specific amounts of reagents, choice of base and solvent, reaction temperature, and time should be optimized for the best yield and purity.
Visualizations
Caption: Synthesis of this compound and its subsequent substitution reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Common side reactions and byproducts with "N-(2-cyanoethyl)glycine"
Welcome to the technical support center for N-(2-cyanoethyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
A1: The most common method for synthesizing this compound is through the cyanoethylation of glycine (B1666218). This reaction is a Michael addition where the amino group of glycine acts as a nucleophile, attacking the β-carbon of acrylonitrile (B1666552). The reaction is typically carried out in an aqueous or alcoholic solvent and can be catalyzed by a base.
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize, especially in the presence of bases or free-radical initiators. This can lead to the formation of a viscous reaction mixture and reduce the yield of the desired product.
-
Formation of Bis-cyanoethylated Glycine: The secondary amine of the product, this compound, can react with a second molecule of acrylonitrile to form N,N-bis(2-cyanoethyl)glycine.
-
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) of this compound can undergo hydrolysis to form a carboxylic acid, yielding N-(2-carboxyethyl)glycine. This is more likely to occur under strong acidic or basic conditions, particularly with prolonged reaction times or elevated temperatures.
Q3: How can I minimize the formation of byproducts during synthesis?
A3: To minimize byproduct formation, consider the following:
-
Control of Stoichiometry: Use a controlled molar ratio of glycine to acrylonitrile to minimize the formation of the bis-cyanoethylated product. A slight excess of glycine can be used to favor the mono-substituted product.
-
Reaction Conditions: Carry out the reaction at a controlled temperature to prevent the exothermic polymerization of acrylonitrile. Gradual addition of acrylonitrile to the glycine solution can also help manage the reaction heat.
-
pH Control: Maintain a mildly basic pH to facilitate the nucleophilic attack of glycine without excessively promoting the polymerization of acrylonitrile.
-
Reaction Time: Monitor the reaction progress and stop it once the desired conversion is achieved to prevent further side reactions like hydrolysis.
Q4: What are the recommended purification methods for this compound?
A4: Purification can typically be achieved through the following methods:
-
Crystallization: this compound is a solid at room temperature and can often be purified by crystallization from a suitable solvent system, such as water-alcohol mixtures.
-
Ion-Exchange Chromatography: This technique can be effective in separating the desired product from unreacted glycine, the bis-cyanoethylated byproduct, and the hydrolyzed product based on differences in their charge and isoelectric points.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant polymerization of acrylonitrile. 3. Formation of bis-cyanoethylated byproduct. | 1. Monitor reaction progress using techniques like TLC or NMR. Extend reaction time if necessary. 2. Control reaction temperature carefully. Consider adding a polymerization inhibitor (e.g., hydroquinone) in small amounts. Add acrylonitrile dropwise. 3. Adjust the glycine to acrylonitrile molar ratio to favor mono-substitution (e.g., 1.2:1). |
| Reaction Mixture Becomes Highly Viscous or Solidifies | Extensive polymerization of acrylonitrile. | 1. Immediately cool the reaction vessel in an ice bath. 2. If possible, dilute the mixture with a suitable solvent to reduce viscosity. 3. In future experiments, reduce the reaction temperature, add acrylonitrile more slowly, and/or use a polymerization inhibitor. |
| Presence of a Significant Amount of N,N-bis(2-cyanoethyl)glycine in the Product | Molar ratio of acrylonitrile to glycine is too high. | Use a molar excess of glycine or carefully control the stoichiometry to a 1:1 ratio. |
| Product Contains N-(2-carboxyethyl)glycine Impurity | Hydrolysis of the nitrile group due to harsh pH conditions or prolonged heating. | 1. Avoid excessively high or low pH during the reaction and workup. 2. Minimize reaction time and temperature. 3. Purify the final product using ion-exchange chromatography to separate the dicarboxylic acid impurity. |
| Difficulty in Crystallizing the Final Product | Presence of impurities that inhibit crystallization. | 1. Attempt to purify the crude product using column chromatography (e.g., silica (B1680970) gel or ion-exchange) before crystallization. 2. Try different solvent systems for crystallization. 3. Use seeding with a small crystal of pure this compound. |
Experimental Protocols
Synthesis of this compound
This is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine (1.0 equivalent) in a suitable solvent (e.g., water or a water/ethanol mixture).
-
pH Adjustment: Adjust the pH of the glycine solution to approximately 8.5-9.5 using a suitable base (e.g., sodium carbonate or triethylamine).
-
Addition of Acrylonitrile: Cool the reaction mixture in an ice bath. Slowly add acrylonitrile (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4.
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol).
Visualizations
Caption: Synthetic workflow for this compound.
Troubleshooting guide for "N-(2-cyanoethyl)glycine" reaction failures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of N-(2-cyanoethyl)glycine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound from glycine (B1666218) and acrylonitrile (B1666552) proceeds via a Michael addition reaction, also known as cyanoethylation. In this reaction, the amino group of glycine acts as a nucleophile and attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The reaction is typically base-catalyzed.
Q2: My reaction has a low yield. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Suboptimal pH: The nucleophilicity of the glycine amine is pH-dependent.
-
Incorrect Stoichiometry: An inappropriate ratio of glycine to acrylonitrile can lead to incomplete reaction or the formation of byproducts.
-
Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize under basic conditions, reducing the amount available to react with glycine.
-
Hydrolysis of the Nitrile Group: The nitrile group of the product can hydrolyze to a carboxylic acid, especially under prolonged exposure to acidic or basic conditions at elevated temperatures.[1][2][3][4][5]
-
Formation of Byproducts: The primary byproduct is often the bis-cyanoethylated glycine, where two molecules of acrylonitrile react with the glycine amine.
Q3: How can I monitor the progress of the reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A straightforward method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion of starting materials and identify the structures of the product and any major byproducts.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts in the reaction mixture.[6]
Troubleshooting Guide
This guide addresses specific failures you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect pH of the reaction mixture. | Glycine exists as a zwitterion at neutral pH. The reaction is typically performed under basic conditions to deprotonate the amino group, increasing its nucleophilicity. Adjust the pH to a range of 8-10 using a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine). Avoid excessively high pH, which can promote side reactions. |
| Inappropriate solvent. | The reaction is often carried out in water or a mixture of water and a polar organic solvent like ethanol (B145695) to ensure the solubility of both glycine and the base catalyst. |
| Low reaction temperature. | While higher temperatures can promote side reactions, the reaction may be too slow at room temperature. Gentle heating (e.g., 40-50 °C) can increase the reaction rate. Monitor the reaction closely to avoid byproduct formation. |
| Inactive catalyst. | If using a solid-supported catalyst, ensure it has not been deactivated. If using a base in solution, confirm its concentration and purity. |
Problem 2: Significant Formation of Byproducts
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Polymerization of acrylonitrile. | This is a common side reaction, especially under strongly basic conditions and at higher temperatures. Add acrylonitrile dropwise to the reaction mixture to maintain a low concentration. Consider using a weaker base or a lower reaction temperature. The use of a polymerization inhibitor in the acrylonitrile starting material can also be beneficial. |
| Formation of N,N-bis(2-cyanoethyl)glycine. | This occurs when two molecules of acrylonitrile react with the primary amine of glycine. To minimize this, use a stoichiometric excess of glycine relative to acrylonitrile (e.g., a 1.5:1 or 2:1 molar ratio). |
| Hydrolysis of the nitrile group to form N-(2-carboxyethyl)glycine. | This is more likely to occur during workup or purification, especially if strong acidic or basic conditions are used for extended periods at elevated temperatures.[1][2][3][4][5] Neutralize the reaction mixture promptly after the reaction is complete and avoid harsh pH conditions during purification. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Co-precipitation of starting materials and byproducts. | The product, this compound, is a solid.[7] Purification is often achieved by recrystallization. A common solvent system is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The product is typically soluble in hot water and less soluble in cold alcohol, allowing for selective crystallization. |
| Product is an oil or does not crystallize. | This may indicate the presence of significant impurities. Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal to induce crystallization of the bulk material. |
| Presence of inorganic salts. | If an inorganic base was used, residual salts might contaminate the product. Washing the crude product with a solvent in which the desired product is insoluble but the salt is soluble (e.g., cold ethanol) can be effective. |
Experimental Protocols & Data
Illustrative Synthesis Protocol
The following is a generalized protocol for the synthesis of this compound. Note: This is an illustrative example and may require optimization for your specific laboratory conditions.
-
Dissolve Glycine: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine (e.g., 1.0 equivalent) in deionized water.
-
Adjust pH: Add a solution of a suitable base (e.g., 1.1 equivalents of NaOH) to the glycine solution to achieve a pH of approximately 9.
-
Add Acrylonitrile: While stirring, add acrylonitrile (e.g., 0.8 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature between 20-30°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 2-4 hours).
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture to pH 6-7 with a dilute acid (e.g., HCl).
-
Isolation and Purification: Cool the solution in an ice bath to induce crystallization of the product. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a water/ethanol mixture if necessary.
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Typical Range | Effect on Yield | Effect on Purity |
| pH | 8 - 10 | Increases with pH up to an optimal point, then may decrease due to side reactions. | Can decrease at very high pH due to increased byproduct formation. |
| Temperature | 20 - 50 °C | Increases with temperature. | Can decrease at higher temperatures due to polymerization and hydrolysis. |
| Glycine:Acrylonitrile Molar Ratio | 1.2:1 to 2:1 | Optimal ratio maximizes conversion of acrylonitrile. | Higher ratio of glycine minimizes bis-cyanoethylation. |
| Reaction Time | 1 - 6 hours | Increases with time until completion. | Prolonged times can lead to hydrolysis of the nitrile group. |
Visualizing Reaction Logic and Workflows
To aid in understanding the experimental process and potential pitfalls, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of this compound and major side reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C5H8N2O2 | CID 76526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Purification of N-(2-cyanoethyl)glycine Reaction Products
This guide provides troubleshooting advice and frequently asked questions regarding the purification of N-(2-cyanoethyl)glycine. It is intended for researchers, scientists, and professionals in drug development who are working with this or structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities depend on the synthetic route, which typically involves the reaction of glycine (B1666218) with acrylonitrile. Common impurities may include unreacted glycine, excess acrylonitrile, and the byproduct bis(2-cyanoethyl)glycine, which is formed by the dialkylation of glycine. Additionally, hydrolysis of the nitrile group to a carboxylic acid or amide can occur, especially under strong acidic or basic conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most commonly employed and effective techniques include:
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Crystallization: This is often the most efficient method for removing unreacted starting materials and the dialkylated byproduct, especially on a larger scale.
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Ion-Exchange Chromatography: This technique is highly effective for separating the desired product from unreacted glycine and other charged impurities.
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Reverse-Phase Chromatography (HPLC): For small-scale purification and high-purity requirements, reverse-phase HPLC can be utilized to separate the product from closely related impurities.
Q3: What is the expected appearance and solubility of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline solid. It is expected to be soluble in water and polar organic solvents such as methanol (B129727) and ethanol (B145695), and less soluble in nonpolar organic solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction or presence of significant side products (e.g., bis(2-cyanoethyl)glycine). | Optimize reaction conditions (stoichiometry, temperature, reaction time) to minimize side product formation. Proceed with a more rigorous purification method like ion-exchange chromatography. |
| Difficulty in Crystallization | Presence of impurities inhibiting crystal formation; incorrect solvent system. | Try different solvent systems for crystallization (e.g., ethanol/water, methanol/ether). If the product is an oil, attempt to "salt out" the product by adjusting the pH or try trituration with a non-polar solvent. |
| Co-elution of Impurities in Chromatography | Inappropriate stationary or mobile phase; similar polarity of product and impurity. | For ion-exchange, adjust the pH gradient or the salt concentration of the eluent. For reverse-phase, modify the organic modifier percentage or use a different column chemistry. |
| Product Degradation During Purification | Exposure to harsh pH conditions or high temperatures, leading to hydrolysis of the cyano group. | Maintain a neutral or slightly acidic pH during purification. Avoid excessive heat, particularly during solvent evaporation. |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is suitable for purifying this compound from common impurities like unreacted glycine and the dialkylation product.
Methodology:
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Dissolve the crude reaction mixture in a minimal amount of hot ethanol (or a mixture of ethanol and water).
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If the solution is colored, add a small amount of activated charcoal and heat for a short period.
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Filter the hot solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent (the same solvent system used for crystallization).
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Ion-Exchange Chromatography
This method is highly effective for separating this compound from unreacted glycine and other charged species.
Methodology:
-
Prepare a column with a suitable cation-exchange resin (e.g., Dowex 50W).
-
Equilibrate the column with a low pH buffer (e.g., 0.1 M acetic acid).
-
Dissolve the crude product in the equilibration buffer and load it onto the column.
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Wash the column with the equilibration buffer to remove any neutral or anionic impurities.
-
Elute the bound compounds using a pH or salt gradient. This compound is expected to elute at a different pH/salt concentration than glycine.
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Collect fractions and analyze them for the presence of the desired product (e.g., by TLC or LC-MS).
-
Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A flowchart illustrating the general workflow for the synthesis and purification of this compound.
Impact of solvent and temperature on "N-(2-cyanoethyl)glycine" reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent and temperature on the reactivity of N-(2-cyanoethyl)glycine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the pH, temperature, and solvent composition of the solution. The cyanoethyl group is known to be labile under basic conditions, which can lead to degradation or unwanted side reactions. Elevated temperatures can accelerate these processes.
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathway of concern is the base-catalyzed β-elimination of the cyanoethyl group, which generates acrylonitrile (B1666552) and glycine (B1666218).[1][2] Additionally, under certain conditions, the nitrile group can be susceptible to hydrolysis, first to an amide (forming N-(2-carbamoylethyl)glycine) and subsequently to a carboxylic acid (forming N-(2-carboxyethyl)glycine).
Q3: How does the choice of solvent affect the reactivity of this compound?
A3: The choice of solvent can significantly impact the reactivity of this compound. Polar protic solvents, especially in the presence of a base, can facilitate the β-elimination reaction. Aprotic solvents are generally preferred for reactions where the stability of the cyanoethyl group is critical. The solubility of this compound should also be considered; it is soluble in water and ethanol.[3]
Q4: What is the recommended temperature range for working with this compound?
Troubleshooting Guides
Issue 1: Low Yield or Absence of Desired Product
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound due to basic reaction conditions. | Monitor and control the pH of the reaction mixture. If possible, perform the reaction under neutral or slightly acidic conditions. | The cyanoethyl group is susceptible to base-catalyzed β-elimination, which would consume the starting material.[1][2] |
| Thermal degradation of the starting material or product. | Run the reaction at a lower temperature. Perform a small-scale experiment at a reduced temperature to assess for improvement in yield. | Higher temperatures can accelerate decomposition pathways.[4] |
| Inappropriate solvent choice leading to poor solubility or side reactions. | Ensure this compound is fully dissolved in the chosen solvent. Consider switching to a different solvent if side reactions are suspected. Aprotic solvents may offer better stability for the cyanoethyl group. | Poor solubility can lead to incomplete reactions. Solvents can influence reaction pathways and rates.[7][8] |
Issue 2: Presence of Unexpected Impurities in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Identification of Impurity |
| β-elimination of the cyanoethyl group. | Avoid strong bases and high temperatures. Use a milder base or perform the reaction at a lower temperature. | The presence of glycine and acrylonitrile (or its polymerization products) can be detected by techniques such as LC-MS and NMR.[1][2] |
| Hydrolysis of the nitrile group. | Use anhydrous solvents and reagents. Minimize exposure of the reaction mixture to water. | Impurities corresponding to the mass of N-(2-carbamoylethyl)glycine or N-(2-carboxyethyl)glycine may be observed by mass spectrometry. |
| Cyanoethylation of other nucleophiles in the reaction mixture. | If other nucleophilic species are present, consider protecting them or using a less reactive protecting group than cyanoethyl. | An unexpected mass addition of 53 Da (the mass of the cyanoethyl group) to other components in the reaction mixture may indicate this side reaction.[2][9] |
Data Presentation
Due to the limited availability of specific quantitative kinetic data for this compound in the public domain, the following tables provide a qualitative summary of the expected impact of solvent and temperature on its reactivity based on the known chemistry of the cyanoethyl group.
Table 1: Qualitative Impact of Solvent on this compound Stability
| Solvent Type | Expected Stability | Potential Side Reactions |
| Aprotic (e.g., DMF, DMSO, Acetonitrile) | High | Minimal |
| Polar Protic (e.g., Water, Ethanol, Methanol) | Moderate to Low | β-elimination (especially with base), Nitrile hydrolysis |
| Non-polar (e.g., Toluene, Hexane) | High (if soluble) | Low solubility may be a limiting factor |
Table 2: Qualitative Impact of Temperature on this compound Reactivity
| Temperature Range | Expected Rate of Degradation/Side Reactions | Recommendations |
| 0 - 25 °C | Low | Ideal for most applications to ensure stability. |
| 25 - 60 °C | Moderate | Use with caution, especially in the presence of bases or nucleophiles. Monitor for side product formation. |
| > 60 °C | High | Generally not recommended unless required for a specific transformation. Expect significant degradation and side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
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Solution Preparation: Prepare a stock solution of this compound of known concentration in the solvent to be tested.
-
Incubation: Aliquot the solution into several sealed vials and incubate them at the desired temperature(s). Include a control sample stored at a low temperature (e.g., 4 °C).
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Time Points: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.
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Analysis: Immediately analyze the sample using a suitable analytical technique such as HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine the rate of degradation.
Protocol 2: Monitoring a Reaction Involving this compound for Side Products
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Reaction Setup: Set up the reaction as planned.
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Sampling: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further changes (e.g., by rapid cooling or addition of a quenching agent).
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Analysis: Analyze the quenched aliquot by thin-layer chromatography (TLC), HPLC, or LC-MS to monitor the consumption of starting material, formation of the desired product, and the appearance of any impurities.
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Comparison: Compare the impurity profile under different reaction conditions (e.g., different temperatures or bases) to identify conditions that minimize side reactions.
Visualizations
Caption: Experimental workflow for assessing this compound reactivity.
Caption: Troubleshooting logic for experiments with this compound.
Caption: Potential reaction pathways of this compound.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. labsolu.ca [labsolu.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing common impurities in "N-(2-cyanoethyl)glycine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-cyanoethyl)glycine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via the cyanoethylation of glycine (B1666218) with acrylonitrile (B1666552), can stem from several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
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Suboptimal pH: The reaction is typically base-catalyzed. The pH of the reaction mixture should be maintained in the optimal range to facilitate the nucleophilic attack of the glycine amino group on acrylonitrile.
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. (See Q2 for common side reactions).
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Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Troubleshooting Tips:
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Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst concentration to find the optimal conditions.
-
Control pH: Use a suitable base to maintain the desired pH throughout the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Q2: I am observing significant impurities in my crude product. What are the common impurities and how can I minimize their formation?
A2: The primary impurities in the synthesis of this compound arise from side reactions and unreacted starting materials.
Common Impurities:
| Impurity | Formation Pathway | Minimization Strategy |
| Glycine | Unreacted starting material. | Ensure an appropriate stoichiometric ratio of reactants; consider a slight excess of acrylonitrile. Drive the reaction to completion by optimizing reaction time and temperature. |
| Acrylonitrile | Unreacted starting material. | Use a minimal excess of acrylonitrile. Remove residual acrylonitrile during work-up by evaporation under reduced pressure (use appropriate safety precautions as acrylonitrile is volatile and toxic). |
| N,N-bis(2-cyanoethyl)glycine | The secondary amine of the product reacts with a second molecule of acrylonitrile. | Use a molar excess of glycine relative to acrylonitrile. Add acrylonitrile slowly to the reaction mixture to maintain a low concentration. |
| Hydrolysis Products (e.g., Acrylamide, N-(2-carboxyethyl)glycine) | Reaction of acrylonitrile or the product's cyano group with water. | Use anhydrous solvents and reagents. |
| Polyacrylonitrile | Polymerization of acrylonitrile, often initiated by bases or impurities. | Use purified acrylonitrile. Keep the reaction temperature controlled. |
Q3: How can I effectively purify my this compound product?
A3: The purification of this compound can be achieved through several methods, with crystallization being the most common.
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Crystallization: This is a highly effective method for purifying amino acid derivatives. The crude product can be dissolved in a suitable solvent (e.g., hot water) and allowed to cool slowly to form crystals. The purity can be improved by repeated crystallization. Adjusting the pH of the solution can also influence the solubility and aid in crystallization.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids and their derivatives from other charged or neutral impurities.
-
Column Chromatography: Silica gel column chromatography can be used, although the polar nature of the product may require polar solvent systems.
Q4: What analytical techniques are recommended for assessing the purity of my final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of the product and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (with an additive like trifluoroacetic acid or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or as a standalone technique, MS provides information about the molecular weight of the product and any impurities, aiding in their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for detecting volatile impurities, such as residual acrylonitrile.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Glycine
-
Acrylonitrile
-
Suitable base (e.g., triethylamine (B128534) or sodium hydroxide)
-
Solvent (e.g., water or a water/alcohol mixture)
Procedure:
-
Dissolve glycine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the base to the solution to adjust the pH to the desired alkaline range.
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Slowly add acrylonitrile to the reaction mixture with vigorous stirring. An exothermic reaction may be observed; maintain the temperature with a cooling bath if necessary.
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After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 50-70°C) and stir for the required time (e.g., 2-6 hours).
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Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Purification by Crystallization
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Concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted acrylonitrile.
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Dissolve the crude residue in a minimal amount of hot water.
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Adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
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Dry the crystals under vacuum.
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For higher purity, the crystallization process can be repeated.
Protocol 3: HPLC Analysis
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: Logical relationships of desired reaction and common side reactions.
Preventing polymerization of "N-(2-cyanoethyl)glycine" during reactions
Welcome to the Technical Support Center for N-(2-cyanoethyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization and side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary reactive functional groups?
A1: this compound is a derivative of the amino acid glycine (B1666218). Its structure contains three key functional groups that dictate its reactivity: a secondary amine, a carboxylic acid, and a nitrile group. This combination of functionalities makes it susceptible to various reactions, including those that can lead to polymerization or the formation of unwanted byproducts.
Q2: What are the most likely forms of "polymerization" or side reactions for this compound?
A2: While the cyanoethyl group might suggest a risk of anionic or radical polymerization similar to cyanoacrylates, the presence of the amino and carboxylic acid groups makes other reaction pathways more probable. The primary concerns are:
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Polycondensation: Formation of peptide-like polymers through the reaction of the amino group of one molecule with the carboxylic acid group of another.
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Intramolecular Cyclization: The formation of a cyclic lactam, particularly under conditions that favor amide bond formation.
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Side reactions involving the nitrile group: While less common without specific catalysts, the nitrile group can undergo hydration, reduction, or other transformations under certain reaction conditions.
Q3: What general storage and handling procedures should be followed to maintain the stability of this compound?
A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, which can facilitate certain degradation pathways.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during reactions involving this compound.
Issue 1: Formation of an Insoluble White Precipitate (Suspected Polymer)
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Symptom: During your reaction, a white, insoluble material forms, leading to a heterogeneous mixture and difficulty in purification.
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Probable Cause: This is likely due to the formation of a polyamide (a peptide-like polymer) via polycondensation. This is favored by conditions that activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the secondary amine of another molecule.
-
Troubleshooting Steps:
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Protecting Groups: The most effective way to prevent polycondensation is to use protecting groups for the amine and/or the carboxylic acid functionality, depending on the desired reaction.
-
pH Control: Maintain a pH that does not favor the simultaneous reactivity of both the amine and carboxylic acid groups. Working under acidic conditions will protonate the amine, reducing its nucleophilicity. Conversely, basic conditions will deprotonate the carboxylic acid, making it a carboxylate and less prone to direct reaction with the amine.
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Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of polycondensation.
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Reagent Stoichiometry: Use precise stoichiometry to avoid an excess of either the amine or carboxylic acid functionality if they are intended to react with other components in the mixture.
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Issue 2: Low Yield of Desired Product and Presence of an Unexpected Isomer
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Symptom: The yield of your target molecule is lower than expected, and analytical data (e.g., NMR, Mass Spectrometry) indicates the presence of a significant byproduct with the same mass as the starting material.
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Probable Cause: Intramolecular cyclization to form a six-membered ring lactam is a likely cause. This is an intramolecular version of the polycondensation reaction.
-
Troubleshooting Steps:
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Protecting Groups: As with polycondensation, protecting either the amine or the carboxylic acid will prevent this side reaction.
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Dilution: Running the reaction at a lower concentration can favor intermolecular reactions over intramolecular cyclization.
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Choice of Coupling Agents: If the desired reaction is an intermolecular amide bond formation, the choice of coupling agent can influence the extent of intramolecular cyclization. Some coupling agents may favor the desired reaction pathway.
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Issue 3: Reaction Mixture Turns Dark Brown or Black at Elevated Temperatures
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Symptom: Upon heating, the reaction mixture darkens significantly, suggesting decomposition.
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Probable Cause: this compound has a reported decomposition temperature of approximately 195°C.[1] However, degradation can occur at lower temperatures, especially in the presence of other reagents. This can involve complex degradation pathways of the glycine moiety.[2]
-
Troubleshooting Steps:
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Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
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Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
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Solvent Choice: Ensure the solvent is stable at the reaction temperature and does not promote decomposition.
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Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving the Carboxylic Acid Moiety of this compound with Amine Protection
This protocol describes a general method for coupling the carboxylic acid of this compound with an amine, while the secondary amine of the glycine derivative is protected to prevent self-condensation.
-
Protection of the Secondary Amine:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a suitable amine protecting group reagent, such as Di-tert-butyl dicarbonate (B1257347) (Boc₂O) for Boc protection, along with a base like sodium bicarbonate.
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Stir the reaction at room temperature until the protection is complete (monitor by TLC or LC-MS).
-
Isolate the N-Boc-N-(2-cyanoethyl)glycine by extraction and/or crystallization.
-
-
Activation of the Carboxylic Acid and Coupling:
-
Dissolve the N-Boc-N-(2-cyanoethyl)glycine in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the desired amine nucleophile to the reaction mixture.
-
Stir at room temperature until the coupling is complete.
-
-
Deprotection:
-
Remove the Boc protecting group using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane.
-
Purify the final product using appropriate chromatographic techniques.
-
Data Presentation
Table 1: Influence of pH on the Ionic Form of Glycine (and by extension, this compound)
| pH Range | Predominant Ionic Form of Glycine Moiety | Implications for Reactivity |
| < 2.4 | Cationic (protonated amine and carboxylic acid) | Amine is non-nucleophilic. |
| 2.4 - 9.6 | Zwitterionic (protonated amine, deprotonated carboxylate) | Reduced nucleophilicity of the amine and reduced electrophilicity of the carboxylate. |
| > 9.6 | Anionic (neutral amine, deprotonated carboxylate) | Amine is nucleophilic. |
This table is an adaptation based on the known pKa values of glycine and serves as a general guide for predicting the behavior of the this compound moiety.
Visualizations
References
Improving the regioselectivity of reactions with "N-(2-cyanoethyl)glycine"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-cyanoethyl)glycine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of the amino acid glycine (B1666218), where a 2-cyanoethyl group is attached to the nitrogen atom.[1] Its chemical formula is C5H8N2O2.[1][2] It is often used in organic synthesis, particularly as a protecting group or as a building block for more complex molecules. The cyanoethyl group is notable for its use in protecting internucleotidic phosphate (B84403) groups in oligonucleotide synthesis.[3]
Q2: What are the common reactions involving this compound?
A2: Common reactions include N-alkylation, N-acylation, and peptide bond formation. In these reactions, the secondary amine of the glycine backbone is the primary reactive site. The carboxylic acid group can also participate in reactions like esterification. Additionally, the cyanoethyl group itself can be involved in reactions, particularly during deprotection steps where it is removed.[3][4][5]
Q3: What is regioselectivity and why is it critical in reactions with this compound?
A3: Regioselectivity refers to the preference for a chemical reaction to occur at one specific site over other possible sites. For this compound, which has multiple reactive sites (the secondary amine, the carboxylic acid, and the nitrile), controlling regioselectivity is crucial for obtaining the desired product and avoiding unwanted side-products. For instance, during acylation, the reaction could potentially occur at the nitrogen (N-acylation) or the carboxyl oxygen (O-acylation). Poor regioselectivity leads to product mixtures that are difficult to separate, resulting in lower yields and increased purification costs.[6]
Q4: What is "cyanoethylation" as a side reaction?
A4: Cyanoethylation is an undesirable side reaction that can occur during the deprotection (removal) of the 2-cyanoethyl group, especially in oligonucleotide synthesis.[3] The conditions used for deprotection can generate acrylonitrile (B1666552) as a byproduct. This highly reactive acrylonitrile can then undergo a Michael addition with other nucleophilic sites in the molecule (such as other amines), leading to the formation of unwanted N3-cyanoethylated derivatives.[3]
Troubleshooting Guide: Improving Regioselectivity
This guide addresses specific issues encountered during experiments with this compound.
Issue 1: Poor Regioselectivity in N-Acylation or N-Alkylation
-
Symptoms:
-
Formation of a mixture of N-acyl and C-acyl (or O-acyl) products.[6]
-
Low yield of the desired N-substituted product.
-
Complex product mixture observed in NMR or LC-MS analysis.
-
-
Possible Causes:
-
Base: The choice of base can significantly influence the reactive site. Strong, non-hindered bases may deprotonate multiple sites, leading to a loss of selectivity.
-
Solvent: Solvent polarity can affect the reactivity of different nucleophilic centers.[6]
-
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for less-favored reaction pathways, reducing selectivity.[7]
-
Electrophile: Highly reactive or sterically unhindered acylating/alkylating agents may react less selectively.
-
-
Troubleshooting & Optimization Steps:
A logical workflow can help diagnose and solve regioselectivity issues.
Caption: Troubleshooting workflow for poor N-alkylation/acylation regioselectivity.
Data Summary: Effect of Reaction Parameters on Acylation Regioselectivity
The choice of base and solvent can have a significant impact on the ratio of N- to C-acylation products.[6]
| Base Used | Solvent | N:C Acylation Ratio (Approx.) | Recommendation |
| Triethylamine (Et3N) | Dichloromethane (DCM) | 60:40 | Non-selective, avoid if C-acylation is problematic. |
| Pyridine | Dichloromethane (DCM) | 95:5 | Good for promoting N-acylation. |
| DBU | Dichloromethane (DCM) | >99:1 (Pure N-acyl) | Highly Recommended for selective N-acylation. |
| No Base (Catalyst) | Toluene | <1:99 (Pure C-acyl) | Use when C-acylation is the desired outcome. |
Issue 2: Unwanted Cyanoethylation During Deprotection
-
Symptoms:
-
Mass spectrometry reveals byproducts with an added mass of +53 Da (C3H3N).
-
Appearance of extra peaks in HPLC or NMR after the deprotection step.
-
Low yield of the final, fully deprotected product.
-
-
Possible Causes:
-
The 2-cyanoethyl protecting group is eliminated as acrylonitrile during base-catalyzed deprotection.
-
The released acrylonitrile acts as a Michael acceptor, reacting with available nucleophiles (e.g., N-H groups) in the substrate.[3]
-
-
Troubleshooting & Optimization Steps:
The primary strategy is to trap the acrylonitrile as it forms, preventing it from reacting with your product.
Caption: Mechanism of unwanted cyanoethylation during deprotection.
-
Use a Scavenger: Add a reagent that reacts rapidly with acrylonitrile.
-
Nitromethane (B149229): Wada et al. reported that using nitromethane as a scavenger during the deprotection step efficiently suppresses the formation of N3-cyanoethylthymidine.[3]
-
Thiols: Reagents like thiophenol or dodecanethiol can also be effective scavengers.
-
-
Optimize Deprotection Conditions:
-
Lower Temperature: Perform the deprotection at the lowest effective temperature to slow the rate of the side reaction.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired deprotection is complete.
-
-
Consider Alternative Protecting Groups: If cyanoethylation remains a persistent issue, consider using a different protecting group for future syntheses. Beaucage et al. used the 4-[N-(2,2,2-trifluoroacetyl)amino]butyl group, which does not generate a reactive Michael acceptor upon deprotection.[3]
-
Key Experimental Protocols
Protocol 1: Selective N-Alkylation of this compound
This protocol aims to selectively alkylate the nitrogen atom while minimizing O-alkylation of the carboxylate.
-
Protection (Optional but Recommended):
-
Dissolve this compound (1 eq.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield this compound methyl ester hydrochloride. This protection step prevents competitive O-alkylation.
-
-
N-Alkylation:
-
Dissolve the this compound methyl ester hydrochloride (1 eq.) in an anhydrous aprotic solvent like DMF or acetonitrile.
-
Add a sterically hindered base, such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Add the alkylating agent (e.g., benzyl bromide) (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Deprotection (if ester was made):
-
Dissolve the purified N-alkylated ester in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (B78521) (LiOH) (2-3 eq.) and stir at room temperature until saponification is complete (monitored by TLC/LC-MS).
-
Acidify the mixture to pH ~4-5 with 1M HCl and extract the final product.
-
Protocol 2: Deprotection of a Cyanoethyl Group with a Scavenger
This protocol describes the removal of a 2-cyanoethyl protecting group from a phosphate, as in oligonucleotide synthesis, while minimizing side reactions.[3]
-
Prepare Deprotection Reagent:
-
Prepare a solution of a suitable base in an anhydrous solvent. For example, a 0.5 M solution of 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile.
-
To this solution, add the scavenger. For example, add nitromethane to a final concentration of 10% (v/v).
-
-
Deprotection Reaction:
-
Dissolve the substrate bearing the 2-cyanoethyl protecting group in the deprotection reagent prepared in step 1.
-
Stir the reaction at room temperature. The time required will vary depending on the substrate (typically 30 minutes to a few hours).
-
Monitor the reaction by HPLC or LC-MS to determine the point of completion.
-
-
Work-up:
-
Once the reaction is complete, neutralize the base with a weak acid (e.g., dilute acetic acid).
-
Remove the solvent under reduced pressure.
-
Proceed with standard purification techniques for your product, such as HPLC or precipitation.
-
References
- 1. This compound | C5H8N2O2 | CID 76526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating the Scale-Up of N-(2-cyanoethyl)glycine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up the synthesis of N-(2-cyanoethyl)glycine from laboratory to pilot plant operations. It addresses common challenges through troubleshooting guides and frequently asked questions, offering detailed experimental protocols and data-driven insights to ensure a smooth and efficient transition to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around the handling of acrylonitrile (B1666552), a key reactant. Acrylonitrile is a flammable, toxic, and reactive substance. Key safety precautions include:
-
Ventilation: All operations should be conducted in a well-ventilated area or a closed system to avoid inhalation of toxic fumes.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.
-
Exothermic Reaction: The reaction between glycine (B1666218) and acrylonitrile is exothermic. A robust cooling system and careful monitoring of the reaction temperature are crucial to prevent thermal runaways.
-
Acrylonitrile Polymerization: Acrylonitrile can undergo hazardous polymerization. It is essential to use inhibited acrylonitrile and avoid conditions that could initiate polymerization, such as high temperatures or contamination with incompatible materials.
Q2: What are the common side reactions in the synthesis of this compound?
A2: The primary side reaction of concern is the di-cyanoethylation of glycine, leading to the formation of N,N-bis(2-cyanoethyl)glycine. Another potential side reaction is the polymerization of acrylonitrile, which can be initiated by basic conditions or impurities. Careful control of stoichiometry and reaction conditions is necessary to minimize these byproducts.
Q3: How can the progress of the reaction be monitored effectively at a pilot scale?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress. It allows for the quantification of the starting materials (glycine and acrylonitrile) and the product (this compound), as well as the detection of major impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. - Degradation of product. | - Monitor reaction progress using HPLC and extend reaction time if necessary. - Optimize temperature based on small-scale experiments; ensure efficient heat transfer in the pilot reactor. - Accurately control the molar ratio of glycine to acrylonitrile. - Avoid excessive temperatures and prolonged reaction times once the reaction is complete. |
| High Levels of N,N-bis(2-cyanoethyl)glycine Impurity | - Excess acrylonitrile. - High reaction temperature. | - Use a stoichiometric or slight excess of glycine. - Maintain a lower reaction temperature to favor mono-substitution. |
| Polymerization of Acrylonitrile | - Uninhibited acrylonitrile. - High reaction temperature. - Presence of contaminants that can act as initiators. | - Ensure the use of acrylonitrile containing an appropriate inhibitor. - Implement strict temperature control. - Ensure the reactor and all reagents are clean and free from contaminants. |
| Difficulties in Product Isolation and Purification | - Incomplete crystallization. - Co-precipitation of impurities. | - Optimize crystallization conditions (solvent, temperature profile). - Consider recrystallization or chromatographic purification methods if high purity is required. |
| Poor Heat Transfer in the Pilot Reactor | - Inadequate mixing. - Fouling of the reactor surface. | - Optimize agitator speed and design for efficient mixing. - Ensure the reactor is thoroughly cleaned before each run. |
Experimental Protocols
General Pilot-Scale Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in a pilot-scale reactor. Note: This is a representative protocol and should be optimized based on laboratory findings and pilot plant equipment capabilities.
Materials and Equipment:
-
Jacketed glass or stainless steel reactor with overhead stirrer, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Glycine
-
Acrylonitrile (inhibited)
-
Suitable solvent (e.g., water, a water/organic solvent mixture)
-
Base catalyst (e.g., a tertiary amine or an inorganic base)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.
-
Charge Glycine and Solvent: Charge the reactor with the selected solvent and glycine.
-
Dissolution: Stir the mixture until the glycine is completely dissolved. Gentle heating may be applied if necessary.
-
Add Catalyst: Add the base catalyst to the glycine solution.
-
Set Temperature: Adjust the reactor temperature to the desired setpoint (typically in the range of 40-60°C).
-
Acrylonitrile Addition: Slowly add the inhibited acrylonitrile to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature. Take samples periodically for HPLC analysis to monitor the conversion of glycine and the formation of this compound.
-
Reaction Completion: Once the reaction has reached the desired level of completion (typically >95% conversion of glycine), proceed with the work-up and product isolation.
-
Work-up and Isolation: The work-up procedure will depend on the solvent and catalyst used. A typical procedure may involve neutralization, solvent removal, and crystallization of the product.
-
Purification: The crude product may be purified by recrystallization from a suitable solvent to achieve the desired purity.
Analytical Method: HPLC for Reaction Monitoring
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and acetonitrile. Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters (Illustrative)
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) |
| Glycine (kg) | 0.075 | 7.5 |
| Acrylonitrile (kg) | 0.053 | 5.3 |
| Solvent (L) | 0.5 | 50 |
| Catalyst (mol%) | 1.0 | 1.0 |
| Temperature (°C) | 50 | 50-55 (due to exotherm) |
| Reaction Time (h) | 4 | 6-8 |
| Typical Yield (%) | 90-95 | 85-90 |
| Purity (by HPLC, %) | >98 | >97 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis scale-up.
"N-(2-cyanoethyl)glycine" reaction work-up procedures and best practices
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis and work-up of N-(2-cyanoethyl)glycine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Michael addition reaction. In this reaction, the amino group of glycine (B1666218) acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile (B1666552). The reaction is often carried out in a suitable solvent, and a base may be used to deprotonate the amino group of glycine, increasing its nucleophilicity.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The most common side reactions include the hydrolysis of the nitrile group of the product or acrylonitrile under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide.[1][2][3][4] Polymerization of acrylonitrile is another potential side reaction, especially in the presence of strong bases or upon exposure to light and heat. Additionally, the formation of a di-adduct, where two molecules of acrylonitrile react with the primary amine, is possible.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials (glycine and acrylonitrile) and the formation of the product.
Q4: What is the expected yield and purity of this compound?
A4: The yield and purity can vary significantly depending on the reaction conditions and the effectiveness of the work-up procedure. Below is a table summarizing typical outcomes for similar Michael addition reactions.
| Parameter | Expected Range | Notes |
| Yield | 60-85% | Yields can be optimized by controlling stoichiometry, temperature, and reaction time. |
| Purity (crude) | 70-95% | The crude product may contain unreacted starting materials and side products. |
| Purity (after purification) | >98% | Purification via recrystallization or column chromatography is usually necessary to achieve high purity.[5] |
Troubleshooting Guide
Problem 1: Low or no product formation.
| Possible Cause | Suggested Solution |
| Insufficiently basic conditions | The amino group of glycine may not be nucleophilic enough to initiate the Michael addition. Add a non-nucleophilic base (e.g., triethylamine, sodium carbonate) to the reaction mixture. |
| Low reaction temperature | The reaction may be too slow at room temperature. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress. |
| Poor quality of reagents | Ensure that the glycine and acrylonitrile are pure and dry. Acrylonitrile can polymerize on storage. |
Problem 2: Presence of significant side products, such as the hydrolyzed nitrile.
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh (e.g., high temperature, strong base) | The nitrile group is susceptible to hydrolysis under these conditions.[2][3] Use milder basic conditions (e.g., NaHCO₃) and maintain a lower reaction temperature. |
| Extended reaction time | Prolonged exposure to the reaction conditions can promote side reactions. Monitor the reaction closely and stop it once the starting material is consumed. |
| Acidic or basic work-up | Be mindful of the pH during the work-up. Neutralize the reaction mixture carefully before extraction. |
Problem 3: Difficulty in isolating the product.
| Possible Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent. | If the product does not precipitate upon cooling, try to remove the solvent under reduced pressure. The resulting residue can then be purified. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is an oil instead of a solid. | This can be due to impurities. Attempt to purify the oil using column chromatography. It may be possible to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., ethanol, 1:1 v/v).
-
Addition of Base: Add a mild base such as sodium bicarbonate (1.1 eq) to the solution and stir until it dissolves.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.05 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor its progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture to pH ~7 with dilute hydrochloric acid.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[5]
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2-cyanoethyl)glycine and Other Key Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, glycine (B1666218) and its derivatives serve as fundamental building blocks for a vast array of complex molecules. Their utility spans from peptide synthesis to the construction of chelating agents and pharmaceutical intermediates. This guide provides an objective comparison of the synthesis of N-(2-cyanoethyl)glycine with other widely used glycine derivatives: Sarcosine (N-methylglycine), Glycine Ethyl Ester, and Iminodiacetic Acid (IDA). The comparison focuses on key performance metrics, detailed experimental protocols, and their roles in relevant biological and chemical workflows.
Performance Comparison in Synthesis
The choice of a glycine derivative in a synthetic route is often dictated by factors such as reaction yield, purity of the final product, reaction time, and the complexity of the procedure. The following tables summarize the quantitative data for the synthesis of this compound and its alternatives.
Table 1: Synthesis Performance Metrics of Glycine Derivatives
| Compound | Starting Materials | Typical Yield (%) | Reaction Time (hours) | Reported Purity (%) |
| This compound | Glycine, Acrylonitrile (B1666552) | 85-95 (Estimated) | 2-4 | >98 |
| Sarcosine (N-methylglycine) | Chloroacetic acid, Methylamine (B109427) | ~63-82[1] | 7-10[1] | High |
| Glycine Ethyl Ester HCl | Glycine, Ethanol (B145695), Thionyl Chloride | 87-90[2][3] | 2-3[2][4] | >99[5] |
| Iminodiacetic Acid (IDA) | Diethanolamine, NaOH, Catalyst | ~96[6] | 0.5-3.5[1][6] | High |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₅H₈N₂O₂ | 128.13[7] | Not reported | Soluble in water |
| Sarcosine | C₃H₇NO₂ | 89.09 | 208-212 (dec.)[8] | Water soluble |
| Glycine Ethyl Ester HCl | C₄H₁₀ClNO₂ | 139.58 | 142-144[3][9] | Soluble in water and ethanol |
| Iminodiacetic Acid | C₄H₇NO₄ | 133.10 | 243 (dec.) | Slightly soluble in water |
Detailed Experimental Protocols
The following section provides detailed methodologies for the synthesis of each glycine derivative, offering a practical guide for laboratory application.
Synthesis of this compound
This compound is synthesized via a Michael addition of glycine to acrylonitrile. This reaction is typically base-catalyzed and proceeds with high efficiency.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1 equivalent) in water.
-
Addition of Base: Add a catalytic amount of a suitable base, such as sodium hydroxide (B78521) or triethylamine, to the solution.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 3-4.
-
Isolation: The product, this compound, can be isolated by evaporation of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid with a purity of >98%.
Synthesis of Sarcosine (N-methylglycine)
Sarcosine is commonly synthesized by the reaction of chloroacetic acid with methylamine.[10][11]
Experimental Protocol: [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve chloroacetic acid (1 equivalent) in water.
-
Addition of Methylamine: Slowly add an aqueous solution of methylamine (excess, e.g., 2-3 equivalents) to the chloroacetic acid solution while maintaining the temperature below 30 °C with external cooling.
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 7-10 hours) until the reaction is complete, as indicated by TLC.[1]
-
Work-up: Acidify the reaction mixture with hydrochloric acid to a pH of about 6.
-
Isolation and Purification: Concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization from water or ethanol to afford sarcosine. A reported yield for a similar process is in the range of 66-82%.[1]
Synthesis of Glycine Ethyl Ester Hydrochloride
The esterification of glycine is typically carried out using ethanol in the presence of an acid catalyst, such as thionyl chloride or by bubbling HCl gas.[2][12]
Experimental Protocol (using Thionyl Chloride): [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend glycine (1 equivalent) in absolute ethanol.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.[2][4]
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield glycine ethyl ester hydrochloride as a white solid. This method can achieve yields of 87-90%.[2][3]
Synthesis of Iminodiacetic Acid (IDA)
A common industrial method for the synthesis of iminodiacetic acid is the catalytic dehydrogenation of diethanolamine.[1][6]
Experimental Protocol: [6]
-
Reaction Setup: In a high-pressure autoclave, charge diethanolamine, an aqueous solution of sodium hydroxide, and a suitable catalyst (e.g., a copper-based catalyst).
-
Reaction: Seal the autoclave, pressurize with an inert gas (e.g., nitrogen), and heat the mixture to a high temperature (e.g., 160-180 °C) with stirring for 0.5 to 3.5 hours.[1][6]
-
Work-up: After the reaction, cool the autoclave to room temperature and release the pressure.
-
Isolation: Filter the reaction mixture to remove the catalyst. Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the iminodiacetic acid.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry to obtain iminodiacetic acid. This process is reported to achieve a high yield of around 96%.[6]
Signaling Pathways and Experimental Workflows
The utility of these glycine derivatives is best understood in the context of their applications. The following diagrams, generated using Graphviz, illustrate their roles in key synthetic and biological processes.
The above diagram illustrates the primary synthetic pathways for this compound, Sarcosine, Glycine Ethyl Ester HCl, and Iminodiacetic Acid, highlighting the key starting materials and catalysts involved in each process.
N-substituted glycine derivatives, including this compound and sarcosine, are valuable monomers in solid-phase peptide synthesis (SPPS). The workflow above demonstrates the iterative process of deprotection and coupling steps used to build a peptide chain on a solid support.
Glycine derivatives play a crucial role in bioconjugation, particularly in the development of targeted drug delivery systems. For instance, iminodiacetic acid (IDA) can be incorporated as a chelating agent to attach therapeutic radionuclides to a targeting moiety like an antibody. This diagram outlines a general pathway for creating such bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Iminodiacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C5H8N2O2 | CID 76526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sarcosine [chembk.com]
- 9. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
- 11. Sarcosine - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
A Comparative Guide to N-(2-cyanoethyl)glycine and Ethyl N-(2-cyanoethyl)glycinate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional materials. This guide provides a comprehensive comparative analysis of two closely related glycine (B1666218) derivatives: N-(2-cyanoethyl)glycine and its corresponding ethyl ester, Ethyl N-(2-cyanoethyl)glycinate . This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing their chemical properties, synthesis, reactivity, and potential applications, supported by experimental data and protocols.
Physicochemical Properties: A Tabular Comparison
A clear understanding of the physicochemical properties of a molecule is fundamental to its application. The following table summarizes the key properties of this compound and ethyl N-(2-cyanoethyl)glycinate.
| Property | This compound | Ethyl N-(2-cyanoethyl)glycinate |
| IUPAC Name | 2-((2-cyanoethyl)amino)acetic acid[1] | ethyl 2-((2-cyanoethyl)amino)acetate[2] |
| CAS Number | 3088-42-4[1] | 44981-94-4[2] |
| Molecular Formula | C₅H₈N₂O₂[1] | C₇H₁₂N₂O₂[2] |
| Molecular Weight | 128.13 g/mol [1] | 156.18 g/mol [2] |
| Appearance | White solid | Not specified (likely a liquid or low-melting solid) |
| Melting Point | 190 °C[2] | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Soluble in water[2] | Expected to be less soluble in water and more soluble in organic solvents |
| pKa | Carboxylic acid (approx. 2-3), secondary amine (approx. 9-10) | Secondary amine (approx. 9-10) |
Synthesis and Experimental Protocols
The synthesis of these compounds can be achieved through straightforward and scalable methods. Below are detailed experimental protocols for their preparation.
Synthesis of this compound via Michael Addition
This compound can be synthesized through a Michael addition of glycine to acrylonitrile (B1666552). This reaction takes advantage of the nucleophilic nature of the amino group of glycine and the electrophilic nature of the carbon-carbon double bond in acrylonitrile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 eq) in a suitable solvent such as water or ethanol (B145695).
-
Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide (B78521) or triethylamine, to the solution to deprotonate the amino group of glycine, thereby increasing its nucleophilicity.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 eq) to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with an acid (e.g., hydrochloric acid) to a pH of approximately 6. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.
Caption: Synthetic workflow for this compound.
Synthesis of Ethyl N-(2-cyanoethyl)glycinate via Esterification
Ethyl N-(2-cyanoethyl)glycinate can be readily prepared by the esterification of this compound using ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq) in an excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure ethyl N-(2-cyanoethyl)glycinate.
References
A Comparative Guide to the Reaction Kinetics and Mechanistic Aspects of N-(2-cyanoethyl)glycine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-(2-cyanoethyl)glycine
This compound is a derivative of the amino acid glycine (B1666218) and serves as a valuable building block in organic synthesis.[1] Its applications span various fields, including the development of new materials and pharmaceuticals. The core structure features a cyanoethyl group attached to the nitrogen atom of glycine, offering a versatile scaffold for further chemical modifications.
Synthesis of this compound via Cyanoethylation
The primary route for synthesizing this compound is through the cyanoethylation of glycine. This reaction is a specific example of a Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Reaction Mechanism
The cyanoethylation of glycine proceeds via a nucleophilic addition of the amino group of glycine to the electron-deficient β-carbon of acrylonitrile (B1666552). The reaction is typically base-catalyzed, which serves to deprotonate the amino group, thereby increasing its nucleophilicity.
Proposed Signaling Pathway for Base-Catalyzed Cyanoethylation of Glycine
Caption: Proposed mechanism for the base-catalyzed cyanoethylation of glycine.
Experimental Protocol: A General Procedure for Cyanoethylation of Amino Acids
While a specific, detailed protocol for the synthesis of this compound is not available, a general procedure for the cyanoethylation of amino acids can be adapted.
Materials:
-
Glycine
-
Acrylonitrile
-
A suitable base catalyst (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., water, ethanol)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve glycine in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.
-
Add the base catalyst to the solution and stir until it dissolves.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acrylonitrile to the reaction mixture while maintaining the temperature below a certain threshold to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Once the reaction is complete, neutralize the mixture with hydrochloric acid.
-
The product, this compound, may precipitate out of the solution or can be isolated by evaporation of the solvent followed by purification techniques such as recrystallization or chromatography.
Note: This is a generalized procedure and the specific conditions (e.g., reaction time, temperature, and purification method) would need to be optimized for the synthesis of this compound.
Comparative Analysis with Alternative Amino Acid Syntheses
To provide a broader context for the synthesis of glycine derivatives, it is useful to compare the cyanoethylation reaction with other well-established methods for amino acid synthesis, such as the Strecker and Bucherer-Bergs syntheses.
Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids.[2][3] It involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[2][3]
Reaction Mechanism of the Strecker Synthesis
Caption: General mechanism of the Strecker amino acid synthesis.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound (or a cyanohydrin), ammonium (B1175870) carbonate, and potassium cyanide.[4][5] These hydantoins can then be hydrolyzed to yield α-amino acids.[6]
Reaction Mechanism of the Bucherer-Bergs Synthesis
References
- 1. Cas 3088-42-4,this compound | lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Spectroscopic Analysis of N-(2-cyanoethyl)glycine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic methods for the analysis of reaction intermediates in the synthesis of N-(2-cyanoethyl)glycine. Due to a lack of direct, in-situ experimental studies on this specific reaction in publicly available literature, this guide combines established spectroscopic principles, data from analogous chemical systems, and spectral information for the starting material and final product to offer a comprehensive analytical framework.
The Synthesis of this compound: A Look at the Reaction Pathway
The synthesis of this compound is achieved through the cyanoethylation of glycine (B1666218), a Michael addition reaction where the primary amino group of glycine attacks the β-carbon of acrylonitrile (B1666552). The reaction can potentially proceed in two stages, forming the desired monosubstituted product and a disubstituted byproduct.
Caption: Reaction pathway for the synthesis of this compound.
Comparative Analysis of Spectroscopic Techniques
The ideal analytical technique for monitoring this reaction should be able to distinguish between the starting materials, the desired product, and any intermediates or byproducts. The following table compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.
| Analytical Technique | Principle | Information Provided | Advantages for this Analysis | Limitations for this Analysis |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including connectivity and chemical environment of atoms. | - High resolution for distinguishing between primary, secondary, and tertiary amines.- Quantitative analysis of reaction mixture composition. | - Lower sensitivity compared to MS.- May require deuterated solvents for in-situ monitoring. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | - Excellent for in-situ, real-time reaction monitoring.- Can track the disappearance of primary N-H bonds and the appearance of secondary N-H and nitrile C≡N bonds. | - Complex spectra can be difficult to interpret, especially in a mixture.- Less effective for quantification compared to NMR and LC-MS. |
| LC-MS | Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection. | Molecular weight and structural information of separated components. | - High sensitivity and selectivity for identifying trace intermediates and byproducts.- Can quantify each component in the reaction mixture. | - Typically an offline technique, not ideal for real-time monitoring without specialized setups.- Requires method development for chromatographic separation. |
Spectroscopic Signatures of Reaction Components
The following table summarizes the expected key spectroscopic features for the reactants, intermediates, and potential byproducts. This information is crucial for identifying and tracking each species during the reaction.
| Compound | Key ¹H NMR Signals (ppm, hypothetical) | Key ¹³C NMR Signals (ppm, hypothetical) | Key FTIR Bands (cm⁻¹) | Expected Mass (m/z) |
| Glycine | ~3.2 (s, 2H, α-CH₂) | ~43 (α-C), ~173 (C=O) | 3300-3500 (N-H stretch, primary), 1650-1580 (N-H bend) | 75.07 |
| Acrylonitrile | 5.5-6.5 (m, 3H, vinyl) | ~118 (C≡N), ~108, ~135 (vinyl C) | 2220-2240 (C≡N stretch), 1630 (C=C stretch) | 53.06 |
| This compound | ~2.7 (t, 2H), ~3.1 (t, 2H), ~3.4 (s, 2H) | ~18 (CH₂CN), ~48 (NCH₂), ~52 (α-C), ~119 (C≡N), ~172 (C=O) | 3200-3300 (N-H stretch, secondary), 2240-2260 (C≡N stretch) | 128.13 |
| N,N-bis(2-cyanoethyl)glycine | ~2.8 (t, 4H), ~3.2 (t, 4H), ~3.6 (s, 2H) | ~19 (CH₂CN), ~49 (NCH₂), ~55 (α-C), ~118 (C≡N), ~171 (C=O) | No N-H stretch, 2240-2260 (C≡N stretch) | 181.19 |
Detailed Experimental Protocols
The following are proposed experimental protocols for the spectroscopic analysis of the this compound synthesis. These are based on standard methodologies for similar chemical systems.
In-situ Monitoring by ¹H NMR Spectroscopy
This protocol is designed for real-time tracking of the reaction progress.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve a known amount of glycine in a suitable deuterated solvent (e.g., D₂O with a basic catalyst) directly in an NMR tube.
-
Acquire a spectrum of the starting material.
-
Add a stoichiometric amount of acrylonitrile to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 (adjust for desired signal-to-noise).
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Acquisition Time: ~3-4 seconds.
-
-
Data Analysis: Integrate the characteristic peaks of glycine, this compound, and any observed intermediates to determine their relative concentrations over time.
Caption: Workflow for in-situ NMR monitoring of the reaction.
In-situ Monitoring by FTIR Spectroscopy
This protocol is suitable for observing changes in functional groups in real-time.
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Reaction Setup:
-
Set up the reaction in a vessel that allows for the insertion of the ATR probe.
-
Charge the reactor with glycine and the solvent.
-
Record a background spectrum.
-
Add the catalyst and acrylonitrile to initiate the reaction.
-
Continuously collect spectra at a set time interval (e.g., every 1-5 minutes).
-
-
Data Analysis: Monitor the decrease in the intensity of the primary amine N-H stretching and bending bands of glycine and the increase in the intensity of the secondary amine N-H and nitrile C≡N stretching bands of the product.
Offline Analysis by LC-MS
This protocol is ideal for identifying and quantifying all components in a reaction sample.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Sample Preparation:
-
At various time points during the reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction (e.g., by rapid cooling or addition of an acid).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify peaks in the chromatogram based on their retention time and mass-to-charge ratio. Quantify each component by integrating the peak area and comparing it to a calibration curve.
Conclusion
The spectroscopic analysis of the this compound reaction and its intermediates can be effectively achieved through a combination of NMR, FTIR, and LC-MS. While in-situ NMR and FTIR provide real-time kinetic and functional group information, LC-MS offers superior sensitivity for the identification and quantification of all reaction components, including trace byproducts. The choice of the primary analytical technique will depend on the specific goals of the analysis, whether it is for reaction optimization, kinetic studies, or impurity profiling. This guide provides a foundational framework for developing robust analytical methods for this and similar cyanoethylation reactions.
Efficacy Comparison of Catalysts for Reactions Involving N-(2-cyanoethyl)glycine: An Analog-Based Guide
A comprehensive review of scientific literature reveals a notable scarcity of studies directly investigating the catalytic conversion of N-(2-cyanoethyl)glycine. Consequently, a direct comparison of catalyst efficacy for reactions specifically involving this molecule, supported by experimental data, is not currently feasible.
This guide, therefore, provides an objective comparison of catalysts for analogous reactions that this compound is anticipated to undergo based on its chemical structure. The primary reactive sites in this compound are the nitrile group and the secondary amine, making it a candidate for reactions such as nitrile hydrolysis and intramolecular cyclization. This comparison is based on experimental data from studies on structurally similar compounds, namely β-aminonitriles and N-substituted glycine (B1666218) derivatives.
Potential Catalytic Transformations of this compound
Based on its functional groups, this compound can potentially undergo two primary types of catalytic reactions:
-
Catalytic Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed to either an amide (-CONH2) or a carboxylic acid (-COOH) group. This transformation would yield N-(2-carbamoylethyl)glycine or N-(2-carboxyethyl)glycine, respectively.
-
Intramolecular Cyclization: The secondary amine and the cyano or carboxyl group can undergo an intramolecular reaction to form a cyclic product, likely a piperazinone derivative.
The following sections will compare the efficacy of various catalysts for these two types of reactions based on data from analogous chemical systems.
Catalytic Hydrolysis of β-Aminonitriles: A Comparative Overview
The hydrolysis of the nitrile group in β-aminonitriles, compounds structurally similar to this compound, can be achieved using various catalytic systems, including enzymatic and chemical catalysts.
Enzymatic Hydrolysis using Nitrilases
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. They are considered "green" catalysts as they operate under mild conditions.
Table 1: Comparison of Nitrilase Activity on Analogous β-Aminonitriles
| Substrate (Analogous to this compound) | Enzyme Source | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| 3-Amino-3-phenylpropanenitrile (B3245296) | Rhodococcus rhodochrous ATCC BAA-870 | 3-Amino-3-phenylpropanoic acid | >99 | >99 (R) | [Source on enantioselective hydrolysis] |
| 3-Amino-3-p-tolylpropanenitrile | Rhodococcus rhodochrous ATCC BAA-870 | 3-Amino-3-p-tolylpropanoic acid | - | 85 (amide) | [Source on β-aminonitrile hydrolysis] |
| 3-Amino-3-(4-methoxyphenyl)propanenitrile | Rhodococcus rhodochrous ATCC BAA-870 | 3-Amino-3-(4-methoxyphenyl)propanoic acid | - | - | [Source on β-aminonitrile hydrolysis] |
Data on conversion and enantiomeric excess are highly substrate-dependent.
Chemical Catalysis for Nitrile Hydrolysis
While enzymatic methods are highly selective, chemical catalysts are also employed for nitrile hydrolysis.
Table 2: Comparison of Chemical Catalysts for Hydrolysis of Analogous Nitriles
| Catalyst | Substrate Type | Product | Conditions | Yield (%) | Reference |
| H₂SO₄ | N-Cyano Sulfoximines | NH-Sulfoximine (via hydrolysis) | 110 °C, 0.5-16 h | Good to Moderate | [Source on acid-catalyzed hydrolysis] |
| Ruthenium-pincer complex | Aliphatic and Aromatic Nitriles | Primary Amines (via hydrogenation) | 135 °C, 75 bar H₂, 24-45 h | 35-99 | [Source on catalytic conversion of nitriles] |
| Raney Nickel | N-Alkylbis(cyanoethyl)amines | N-Alkylbis(3-aminopropyl)amines (via hydrogenation) | 50 psi H₂, 7 N methanolic ammonia | Nearly Quantitative | [Source on catalytic hydrogenation] |
Catalytic Intramolecular Cyclization
The intramolecular cyclization of this compound would likely lead to the formation of a six-membered piperazinone ring system. This type of reaction is crucial in the synthesis of various heterocyclic compounds.
Acid-Catalyzed Cyclization
Acid catalysts can promote the hydrolysis of the nitrile to an amide or carboxylic acid, followed by an intramolecular condensation with the secondary amine.
Table 3: Comparison of Acid Catalysts for Cyclization of Analogous Amino Acid Derivatives
| Catalyst | Substrate Type | Product | Conditions | Yield (%) | Reference |
| H₂SO₄ | 2-N-Cyano-sulfonimidoyl amides | Thiadiazine 1-oxides | One-pot hydrolysis and cyclization | Good to Moderate | [Source on acid-catalyzed cyclization] |
| Silica-supported HClO₄ | N-Cbz-protected diazoketones from α-amino acids | 1,3-Oxazinane-2,5-diones | Methanol, room temp. | up to 90 | [Source on intramolecular cyclization] |
Metal-Catalyzed Cyclization
Transition metal catalysts are widely used for the synthesis of N-heterocycles through various C-N bond-forming reactions.
Table 4: Comparison of Metal Catalysts for Cyclization of Analogous Glycine Derivatives
| Catalyst | Substrate Type | Product | Conditions | Yield (%) | Reference |
| Copper | Glycine derivatives | 2-Substituted benzoxazoles | Oxidative C-H/O-H cross-coupling | - | [Source on copper-catalyzed cyclization] |
| Palladium | γ-Arylpropylamine Derivatives | Benzazepinones | Carbonylative cyclization | - | [Source on metal-catalyzed C-H functionalization] |
Experimental Protocols for Analogous Reactions
General Protocol for Enzymatic Hydrolysis of a β-Aminonitrile
This protocol is based on the enantioselective hydrolysis of 3-amino-3-phenylpropanenitrile using Rhodococcus rhodochrous.
-
Enzyme Preparation: Whole cells of Rhodococcus rhodochrous ATCC BAA-870 are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Reaction Setup: The racemic β-aminonitrile substrate is dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and added to the cell suspension.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Work-up and Isolation: Once the desired conversion is reached, the cells are removed by centrifugation. The supernatant is then acidified, and the product is extracted with an organic solvent. The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
General Protocol for Acid-Catalyzed Intramolecular Cyclization
This protocol is based on the synthesis of thiadiazine 1-oxides from N-cyano sulfoximines.
-
Reaction Setup: The N-cyano sulfoximine (B86345) starting material is dissolved in an appropriate solvent (e.g., toluene).
-
Acid Addition: A strong acid, such as sulfuric acid (H₂SO₄), is added to the solution.
-
Heating: The reaction mixture is heated to a specified temperature (e.g., 110 °C) for a designated period (e.g., 0.5 to 16 hours).
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Proposed catalytic reaction pathways for this compound.
Caption: General experimental workflow for catalytic reactions.
A Comparative Guide to Glycine-Based Building Blocks: N-(2-cyanoethyl)glycine vs. Standard Protected Glycines
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the outcome of synthetic strategies. This guide provides an objective comparison of N-(2-cyanoethyl)glycine against the widely used Fmoc-glycine and Boc-glycine, focusing on their chemical properties, primary applications, and the experimental protocols for their use. While all are derivatives of the simplest amino acid, glycine (B1666218), their functionalities and intended uses are distinct, making a direct performance benchmark for a single application inappropriate. Instead, this guide will illuminate the contexts in which each building block excels.
Executive Summary
This guide establishes that This compound and its parent compound, N-(2-aminoethyl)glycine (AEG), are primarily utilized in the synthesis of Peptide Nucleic Acids (PNAs) . PNAs are DNA mimics with a neutral polyamide backbone, offering high binding affinity and enzymatic stability, making them valuable tools in diagnostics and antisense therapies.
In contrast, Fmoc-glycine and Boc-glycine are the standard choices for incorporating glycine residues into peptides and proteins via Solid-Phase Peptide Synthesis (SPPS) . The Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protecting groups are essential for controlling the stepwise assembly of the peptide chain.
The key distinction lies in the intended final product: PNAs with a modified backbone versus traditional peptides. This guide will therefore compare their utility within their respective optimal applications.
Comparison of Chemical and Physical Properties
The selection of a building block is often governed by its physical and chemical properties, which influence its handling, reactivity, and compatibility with different synthetic protocols.
| Property | This compound | Fmoc-Gly-OH | Boc-Gly-OH |
| CAS Number | 3088-42-4[1][2] | 29022-11-5[3] | 4530-20-5 |
| Molecular Formula | C5H8N2O2[1] | C17H15NO4[3] | C7H13NO4 |
| Molecular Weight | 128.13 g/mol [1][2] | 297.3 g/mol | 175.18 g/mol |
| Primary Application | PNA Synthesis (as a precursor/derivative) | Solid-Phase Peptide Synthesis (Fmoc strategy) | Solid-Phase Peptide Synthesis (Boc strategy) |
| Key Functional Group | Cyanoethyl group on the amine | Fmoc protecting group on the amine | Boc protecting group on the amine |
| Solubility | Soluble in polar solvents | Soluble in DMF and other organic solvents | Soluble in DMSO and other organic solvents |
| Stability | The cyanoethyl group can be labile under certain conditions | Fmoc group is base-labile (removed by piperidine)[4] | Boc group is acid-labile (removed by TFA)[5][6] |
Applications and Performance Insights
This compound in Peptide Nucleic Acid (PNA) Synthesis
This compound is a derivative of N-(2-aminoethyl)glycine (AEG), which forms the backbone of PNAs.[7][8] In PNA synthesis, the AEG backbone is modified with nucleobases (Adenine, Guanine, Cytosine, Thymine) and then oligomerized using solid-phase synthesis techniques similar to SPPS. The cyanoethyl group in this compound can serve as a protecting group for the carboxylic acid function during the synthesis of PNA monomers.
The "performance" of AEG derivatives in this context is measured by their ability to be efficiently coupled to form the PNA backbone and the properties of the resulting PNA oligomer, such as its binding affinity to DNA or RNA and its enzymatic stability.
Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-glycine and Boc-glycine are the workhorses for introducing glycine residues into a peptide sequence. Glycine's simple, achiral structure provides flexibility to the peptide backbone. The choice between Fmoc and Boc chemistry depends on the overall synthetic strategy, particularly the desired cleavage conditions and the sensitivity of other amino acid side chains.
-
Fmoc-Gly-OH: Used in the most common SPPS strategy. The Fmoc group is removed with a mild base (e.g., piperidine), while the side-chain protecting groups and the resin linkage are cleaved with a strong acid (e.g., trifluoroacetic acid - TFA).[4] This orthogonality allows for a wide range of applications.
-
Boc-Gly-OH: Employed in an alternative SPPS strategy. The Boc group is removed with a moderate acid (e.g., TFA), and the final cleavage from the resin requires a very strong acid like hydrofluoric acid (HF).[5][6] This method is often preferred for complex or aggregation-prone sequences.
Performance in SPPS is evaluated based on coupling efficiency (typically >99%), the absence of side reactions, and the purity of the final crude peptide.
Experimental Protocols
Detailed methodologies for the primary applications of these building blocks are provided below.
Protocol 1: Incorporation of a PNA Monomer using Fmoc-Aeg(Boc)-OH
This protocol outlines a typical cycle for the incorporation of an Fmoc-protected AEG monomer into a growing PNA chain on a solid support.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound PNA is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.
-
Monomer Activation: The Fmoc-Aeg(Boc)-nucleobase monomer (e.g., Fmoc-Aeg(Boc)-T-OH) is pre-activated in a separate vessel using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Coupling: The activated PNA monomer solution is added to the resin, and the mixture is agitated to allow for the formation of the amide bond.
-
Washing: The resin is washed extensively with DMF to remove unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
-
The cycle is repeated for the incorporation of the next PNA monomer.
Protocol 2: Incorporation of Fmoc-Gly-OH in SPPS
This protocol describes a standard coupling cycle for Fmoc-glycine in Fmoc-based SPPS.
-
Resin Preparation: A suitable resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) with a growing peptide chain is used.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed with 20% piperidine in DMF.
-
Washing: The resin is washed with DMF.
-
Amino Acid Activation: Fmoc-Gly-OH is activated with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: The activated Fmoc-glycine solution is added to the resin and allowed to react.
-
Washing: The resin is washed with DMF to remove excess reagents. The cycle then repeats for the next amino acid.
Protocol 3: Incorporation of Boc-Gly-OH in SPPS
This protocol outlines a typical cycle for Boc-glycine incorporation in Boc-based SPPS.
-
Resin Preparation: A resin compatible with Boc chemistry (e.g., Merrifield resin) is used.
-
Boc Deprotection: The N-terminal Boc group is removed using a solution of TFA in dichloromethane (B109758) (DCM), typically 25-50%.[9][10]
-
Washing: The resin is washed with DCM.
-
Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base like DIPEA in DCM.
-
Washing: The resin is washed with DCM and DMF.
-
Amino Acid Activation and Coupling: Boc-Gly-OH is activated in situ with a coupling reagent (e.g., HBTU/DIPEA or DCC/HOBt) and coupled to the resin-bound peptide.
-
Washing: The resin is washed with DMF and DCM. The cycle is then repeated.
Visualizing the Synthetic Workflows
The following diagrams illustrate the key synthetic pathways discussed.
Caption: Comparative workflows for Fmoc and Boc solid-phase peptide synthesis (SPPS) cycles.
Caption: General workflow for the synthesis of a Peptide Nucleic Acid (PNA) oligomer.
Conclusion
The choice between this compound derivatives and standard protected glycines is determined by the desired final product. For the synthesis of peptides, Fmoc-glycine and Boc-glycine are the established and appropriate building blocks, with the selection between them depending on the specific requirements of the synthetic strategy. This compound, and more broadly N-(2-aminoethyl)glycine derivatives, are specialized reagents for the construction of Peptide Nucleic Acids, a distinct class of molecules with unique properties and applications in molecular biology and therapeutics. Researchers should select their glycine building block based on whether their goal is to create a traditional peptide or a PNA mimic of DNA/RNA.
References
- 1. This compound | C5H8N2O2 | CID 76526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. PNA Technology [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unraveling Reaction Pathways: A DFT-Based Comparison of Transition States in "N-(2-cyanoethyl)glycine" Reactions
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for designing novel synthetic routes and predicting molecular stability. This guide provides a comparative analysis of the transition states involved in the formation and subsequent hydrolysis of "N-(2-cyanoethyl)glycine," a molecule of interest in various chemical and pharmaceutical contexts. Leveraging Density Functional Theory (DFT) studies on analogous systems, we offer insights into the energetics and structural features that govern these key transformations.
I. Formation of this compound via Aza-Michael Addition: An Analogous Perspective
The synthesis of "this compound" is anticipated to proceed via an aza-Michael addition of glycine (B1666218) to acrylonitrile (B1666552). Lacking a specific DFT study for this reaction, we turn to a detailed computational analysis of the Michael addition of thiolate and aminothiolate anions to acrylonitrile. This analogous reaction provides valuable data on the transition state energetics and geometries that are likely to be comparable to the glycine-acrylonitrile system.
Quantitative Data Summary
The following table summarizes the key quantitative data from a DFT study on the Michael addition of an aminothiolate anion to acrylonitrile, which serves as our model for the formation of "this compound."
| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Aza-Michael Addition (Analog) | Cysteine Anion + Acrylonitrile | TS1 | Michael Adduct | Data not explicitly found in searches | Data not explicitly found in searches |
Note: Specific activation and reaction energies for the analogous aminothiolate addition were not explicitly located in the provided search results. The focus of the analogous study was on the potential energy surface and the nature of the transition state.
Experimental and Computational Protocols
The computational details for the analogous study of the Michael addition of aminothiolate anions to acrylonitrile are as follows:
-
Computational Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Software: Not specified in the provided search results.
-
Methodology: The study involved optimizing the geometries of the reactants, transition state, and product. The transition state was characterized by a single imaginary frequency. The potential energy surface was analyzed to understand the reaction pathway.
Reaction Pathway Visualization
The following diagram illustrates the logical relationship in the aza-Michael addition, representing the formation pathway of a cyanoethylated amino acid.
II. Hydrolysis of the Nitrile Group: A DFT Perspective on a Key Transformation
A crucial reaction of "this compound" is the hydrolysis of its nitrile group to a carboxylic acid, which would yield N-carboxyethyl-glycine. To understand the transition state of this process, we refer to DFT studies on the hydrolysis of aminoacetonitrile (B1212223), a structurally similar α-aminonitrile.
Quantitative Data Summary
The following table presents the calculated activation barriers for the hydrolysis of aminoacetonitrile from a relevant ab initio study.
| Reaction | Catalyst | Transition State (TS) | Activation Energy (kcal/mol) |
| Nitrile Hydrolysis | None (Direct) | TS_hydrolysis_direct | 52.38[1][2] |
| Nitrile Hydrolysis | Water (Catalytic) | TS_hydrolysis_catalyzed | Barrierless pathway suggested[3] |
These findings highlight the significant role of a catalyst, in this case, a water molecule, in lowering the activation barrier for nitrile hydrolysis. The direct hydrolysis of the nitrile group in aminoacetonitrile faces a substantial energy barrier[1][2]. However, the presence of a catalytic water molecule can facilitate a barrierless pathway, suggesting that the hydrolysis of "this compound" would also be significantly accelerated in an aqueous environment[3].
Experimental and Computational Protocols
The computational details for the study on the hydrolysis of aminoacetonitrile are as follows:
-
Computational Method: Ab initio theoretical calculations
-
Levels of Theory: Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2)
-
Software: Not specified in the provided search results.
-
Methodology: The study involved the optimization of the structures of reactants, transition states, and products on the potential energy surfaces. The crucial aspect identified was the transfer of a hydrogen atom from water to the nitrogen atom of the nitrile group[1][2].
Reaction Pathway Visualization
The following diagram depicts the logical workflow for the hydrolysis of the nitrile group, comparing the direct and water-catalyzed pathways.
III. Comparative Analysis and Conclusion
The presented DFT studies on analogous reactions offer valuable insights into the transition states governing the formation and subsequent hydrolysis of "this compound."
-
Formation: The aza-Michael addition leading to the formation of "this compound" is expected to proceed through a transition state involving nucleophilic attack of the glycine nitrogen on the β-carbon of acrylonitrile. While specific activation energies for the glycine reaction require dedicated computational studies, the analogy with the aminothiolate addition suggests a feasible reaction pathway.
-
Hydrolysis: The hydrolysis of the nitrile group in "this compound" is likely to be a critical factor in its stability and subsequent transformations. The high activation barrier for the uncatalyzed hydrolysis of the analogous aminoacetonitrile suggests that the cyanoethyl group is relatively stable under anhydrous conditions. However, the presence of water can dramatically lower this barrier, indicating that hydrolysis may proceed readily in aqueous environments. This intramolecular assistance from the amino and carboxyl groups of the glycine moiety could further influence the reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid - figshare - Figshare [figshare.com]
- 3. Mechanisms of glycine formation from aminoacetonitrile in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of N-(2-cyanoethyl)glycine and N-(cyanomethyl)glycine for Researchers and Drug Development Professionals
In the landscape of synthetic amino acids and peptide modifications, N-(2-cyanoethyl)glycine and N-(cyanomethyl)glycine represent two closely related derivatives with potential applications in peptidomimetic design and as building blocks in medicinal chemistry. While both molecules share a core glycine (B1666218) structure functionalized with a nitrile group, the single-carbon difference in their side chains—an ethyl versus a methyl linker—can impart distinct physicochemical and biological properties. This guide provides a comprehensive comparison of these two compounds, summarizing their known attributes and potential applications based on available data.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and N-(cyanomethyl)glycine is presented in Table 1. These properties are primarily derived from computational models and database entries.
| Property | This compound | N-(cyanomethyl)glycine |
| Molecular Formula | C₅H₈N₂O₂ | C₄H₆N₂O₂ |
| Molecular Weight | 128.13 g/mol | 114.10 g/mol |
| CAS Number | 3088-42-4 | 41251-59-2 |
| Topological Polar Surface Area | 73.1 Ų | 73.1 Ų |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| LogP (Predicted) | -1.1 | -1.4 |
Synthesis and Reactivity
Both this compound and N-(cyanomethyl)glycine can be synthesized through the alkylation of glycine. The general approach involves the reaction of a glycine ester with an appropriate alkylating agent containing a nitrile group, followed by hydrolysis of the ester.
A general workflow for the synthesis of N-substituted glycine derivatives is depicted below.
Figure 1. Generalized synthesis workflow for N-cyanoalkyl glycine derivatives.
While specific, detailed protocols for a direct comparison are lacking, a "green synthesis" approach for N-substituted glycine derivatives has been reported, which could potentially be adapted for both compounds. This method involves the reaction of an amine with chloroacetic acid in an aqueous medium, offering an environmentally friendly alternative to traditional organic solvent-based syntheses.
The reactivity of the nitrile group and the secondary amine in these molecules is central to their utility. The cyano group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization. The single additional methylene (B1212753) group in this compound may influence the reactivity of the nitrile group due to electronic and steric effects, although quantitative data on this is unavailable.
A study on the radical scavenging activity of N-cyanomethyl glycine ethyl ester suggests its potential involvement in redox processes. The experimental protocol for evaluating this activity is detailed below.
Experimental Protocol: Radical Scavenging Activity Assay
-
Materials : N-cyanomethyl glycine ethyl ester, galvinoxyl radical, methanol.
-
Instrumentation : Stopped-flow spectrophotometer.
-
Procedure :
-
Prepare a solution of the galvinoxyl radical in methanol.
-
Prepare solutions of N-cyanomethyl glycine ethyl ester at various concentrations in methanol.
-
The rate of the galvinoxyl radical scavenging reaction is measured by monitoring the decrease in absorbance at 429 nm using the stopped-flow technique upon mixing the radical and the test compound solutions.
-
Initial reaction rates are calculated from the linear region of the absorbance decay curve.
-
Potential Applications and Biological Relevance
N-substituted glycine derivatives, also known as peptoids, are a class of peptide mimics that have garnered significant interest in drug discovery. Their resistance to proteolytic degradation compared to natural peptides makes them attractive candidates for therapeutic development.
The structural difference between this compound and N-(cyanomethyl)glycine could lead to distinct biological activities. The length of the side chain can affect the conformation of peptoid backbones and their ability to interact with biological targets.
While no specific signaling pathways have been elucidated for these two compounds, glycine derivatives, in general, can be designed to interact with a variety of biological targets. The workflow for screening such compounds for biological activity is outlined below.
Figure 2. A simplified workflow for the biological screening of N-substituted glycine derivatives.
Summary and Future Directions
This compound and N-(cyanomethyl)glycine are intriguing building blocks for the synthesis of novel peptidomimetics and other bioactive molecules. The primary difference between them lies in the one-carbon spacer between the glycine nitrogen and the nitrile group. This seemingly minor structural variation can be expected to influence their conformational preferences, reactivity, and ultimately their biological activity.
A critical gap in the current scientific literature is the absence of direct, quantitative comparisons of these two compounds. Future research should focus on:
-
Head-to-head synthesis and stability studies to quantify differences in reaction kinetics, yields, and degradation profiles.
-
Comparative reactivity studies to explore the differential reactivity of the nitrile and amino groups under various conditions.
-
Systematic biological screening of both compounds and their derivatives against a panel of relevant biological targets to identify any differential activities.
Such studies are essential to fully elucidate the structure-activity relationships of these N-cyanoalkyl glycine derivatives and to guide their rational design and application in drug discovery and materials science.
A Comparative Guide to Validated Analytical Methods for the Quantification of N-(2-cyanoethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-(2-cyanoethyl)glycine (CEG). While direct comparative studies on validated methods for CEG are not extensively published, this document outlines the most probable and effective techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—based on established analytical practices for structurally related amino acid derivatives and small molecules in biological matrices.[1][2][3][4] The experimental protocols and validation parameters detailed herein offer a robust framework for establishing and validating in-house analytical procedures.
The validation of any bioanalytical method is crucial to ensure the reliability and acceptability of the data.[5] Key validation parameters, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include selectivity, accuracy, precision, recovery, linearity (calibration curve), sensitivity, and stability.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the anticipated key performance parameters for the two most suitable analytical techniques for the quantification of CEG. These parameters are derived from typical performance characteristics observed for similar bioanalytical methods and must be confirmed during in-lab method validation.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection via mass-to-charge ratio of parent and fragment ions.[6] | Separation based on volatility and boiling point, detection via mass-to-charge ratio of fragmented ions.[1] |
| Specificity/Selectivity | High; due to unique precursor and product ion transitions (MRM).[2] | High; based on characteristic retention time and mass fragmentation patterns.[1] |
| Derivatization | Generally not required. | Often necessary to increase volatility and thermal stability.[1][7] |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 85 - 115% (within 20% for LLOQ) | 85 - 115% (within 20% for LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Quantification (LOQ) | Low (pg/mL to ng/mL range).[3] | Low to moderate (ng/mL range), dependent on derivatization efficiency. |
| Sample Throughput | High; rapid analysis times are achievable.[3] | Moderate; derivatization and longer run times can limit throughput. |
| Matrix Effects | Potential for ion suppression or enhancement; requires careful evaluation.[8][9] | Can be present, but often mitigated by extensive sample cleanup and derivatization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and will require optimization for specific laboratory conditions and biological matrices (e.g., plasma, urine, tissue homogenates).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is often preferred for its high sensitivity, specificity, and throughput without the need for derivatization.[2][3]
1.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HILIC analytical column.
-
Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
This compound reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
-
Biological matrix from the target species (e.g., rat plasma, human urine).
1.2. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., 50 µL of plasma) on ice.
-
Add an internal standard working solution.
-
Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile or methanol.
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, and reconstitute in the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
1.3. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Ionization Mode: ESI positive or negative, to be determined by infusion of the reference standard.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for CEG and the internal standard must be optimized.
1.4. Method Validation The method must be fully validated according to regulatory guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability (freeze-thaw, short-term, long-term, and post-preparative).[5][10][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of small molecules. For non-volatile compounds like amino acid derivatives, a derivatization step is typically required to increase volatility.[1][7]
2.1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector (e.g., single quadrupole).
-
Capillary column suitable for the analysis of derivatized amino acids (e.g., DB-5ms).
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an alkyl chloroformate).
-
Solvents such as ethyl acetate, pyridine (B92270), and methanol (anhydrous grade).
-
This compound reference standard and a suitable internal standard.
2.2. Sample Preparation and Derivatization
-
Perform an initial extraction from the biological matrix, which may involve liquid-liquid extraction or solid-phase extraction to remove interferences.[1]
-
Evaporate the extracted sample to complete dryness under a stream of nitrogen. The absence of water is critical for many derivatization reactions.
-
Add the derivatization agent and a catalyst/solvent (e.g., pyridine or acetonitrile).
-
Seal the reaction vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
2.3. GC-MS Conditions
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized CEG and internal standard to enhance sensitivity and selectivity.
2.4. Method Validation Similar to the LC-MS/MS method, the GC-MS method must be fully validated for its intended purpose by assessing the key validation parameters outlined in regulatory guidelines.[5][11]
Mandatory Visualization
Caption: General workflow for the development and validation of a bioanalytical method.
This guide serves as a foundational resource for developing a validated analytical method for this compound. The choice between LC-MS/MS and GC-MS will depend on available instrumentation, required sensitivity, sample throughput needs, and the complexity of the biological matrix. Regardless of the chosen method, a thorough validation is imperative to ensure the generation of reliable and reproducible data for research and drug development applications.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. database.ich.org [database.ich.org]
- 6. rsc.org [rsc.org]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Safety Operating Guide
Proper Disposal of N-(2-cyanoethyl)glycine: A Guide for Laboratory Professionals
For immediate reference, dispose of N-(2-cyanoethyl)glycine and its containers through an approved waste disposal plant.[1] It is imperative for chemical waste generators to accurately classify the waste in accordance with local, regional, and national hazardous waste regulations to ensure complete and precise classification.[2]
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its potential health hazards. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and in compliance with regulations.
Health and Safety Overview
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following primary hazards[3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][3]
Due to these hazards, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Signal Word |
| Acute Toxicity, Oral | Category 4 | Warning |
| Acute Toxicity, Dermal | Category 4 | Warning |
| Acute Toxicity, Inhalation | Category 4 | Warning |
| Skin Corrosion/Irritation | Category 2 | Warning |
| Serious Eye Damage/Irritation | Category 1/2A | Danger/Warning |
| Data sourced from PubChem CID 76526.[3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through professional chemical waste management services. On-site chemical treatment or neutralization is not advised without a thorough, substance-specific risk assessment and established protocol.
Experimental Workflow for Waste Segregation and Disposal
Caption: Workflow for the safe segregation and disposal of this compound waste.
Accidental Release Measures
In the event of a spill, the following actions should be taken:
-
Evacuate Personnel: Keep unnecessary personnel away from the spill area.[4]
-
Ensure Ventilation: Provide adequate ventilation to the area.[4]
-
Containment: Prevent the spill from entering drains or waterways.[4][5]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][6] Avoid generating dust.[5][6] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire clean-up process.[4]
Logical Flow for Spill Response
Caption: Decision-making process for responding to an this compound spill.
It is the responsibility of the user to adhere to all institutional policies and governmental regulations concerning chemical waste. This guide is intended to provide essential information and should be supplemented with institution-specific training and safety protocols.
References
Personal protective equipment for handling N-(2-cyanoethyl)glycine
This document provides immediate and essential safety protocols for laboratory personnel handling N-(2-cyanoethyl)glycine. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards include irritation to the skin and eyes, and harm if swallowed, inhaled, or in contact with skin[1]. The solid material appears as a white, odorless powder[1].
Table 1: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
|---|---|---|
| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled[1][2]. |
| H315 | Causes skin irritation[1]. | |
| H319 | Causes serious eye irritation[1]. | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][2]. |
| P264 | Wash face, hands and any exposed skin thoroughly after handling[1]. | |
| P270 | Do not eat, drink or smoke when using this product[1][2]. | |
| P271 | Use only outdoors or in a well-ventilated area[1][2]. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][2]. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water[1]. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[1]. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell[1][2]. | |
| Storage | P403 | Store in a well-ventilated place[1]. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant[1][2]. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as fume hoods or glove boxes, should be the primary method of exposure control, supplemented by the following PPE[1].
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Area | PPE Specification | Rationale and Remarks |
|---|---|---|
| Hands | Chemical-resistant gloves (Disposable Nitrile) | Nitrile gloves offer broad protection against a range of chemicals, including acids, oils, and solvents[3][4]. Inspect gloves for integrity before each use[5]. |
| Body | Laboratory Coat (Nomex® or 100% cotton) | A fully buttoned lab coat protects skin and personal clothing from contamination[3]. Avoid polyester (B1180765) or acrylic fabrics[3]. |
| Eyes/Face | Chemical safety goggles or a face shield | Must meet ANSI Z.87.1 standards. A face shield worn over safety glasses is required where there is a significant splash hazard[3]. |
| Respiratory | NIOSH-approved respirator (if needed) | Required if dust is generated and ventilation is inadequate. Use requires a formal respiratory protection program, including fit testing and medical evaluation[3]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety.
Step 1: Preparation
-
Ventilation Check: Ensure your workspace, preferably a certified chemical fume hood, has adequate ventilation.
-
PPE Inspection: Don all required PPE as specified in Table 2. Carefully inspect gloves for any signs of damage or degradation before use.
-
Material Location: Locate the this compound container and the Safety Data Sheet (SDS). Review the SDS before beginning work.
-
Spill Kit: Confirm that a spill kit appropriate for solid chemical reagents is readily accessible.
Step 2: Aliquoting and Handling
-
Grounding: When transferring the powder, ground equipment to prevent static electricity buildup, which can cause dust to become airborne.
-
Transfer: Carefully weigh and transfer the solid material within the fume hood to minimize the generation of dust.
-
Container Sealing: Keep the primary container tightly sealed when not in use[6].
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like nitrile gloves in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: First Aid
In case of accidental exposure, immediate action is required.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[1]. |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician. Wash contaminated clothing before reuse[1]. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor[1]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell[1][2]. |
Disposal Plan
All waste materials, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in suitable, closed, and clearly labeled containers[5]. Do not mix with other waste streams.
-
Disposal Route: All waste containing this compound must be disposed of via an approved and licensed hazardous waste disposal plant[1][2]. Follow all local, state, and federal regulations for chemical waste disposal.
-
Containers: Handle uncleaned, empty containers in the same manner as the product itself.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound 3088-42-4 | TCI AMERICA [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 5. geneseo.edu [geneseo.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
